Myclobutanil-d9
Description
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Properties
Molecular Formula |
C₁₅H₈D₉ClN₄ |
|---|---|
Molecular Weight |
297.83 |
Synonyms |
Nova-d9; Nova (pesticide)-d9; Nova 40W-d9; Nova W-d9; Nu-Flow M-d9; RH 3866-d9; Rally-d9; Spectracide Immunox Multi-Purpose Fungicide-d9; Systhane-d9; Systhane 12E-d9; Systhane 40W-d9; Systhane 6 Flo-d9; (±)-Myclobutanil-d9; Deccotanil-d9; Eagle-d9; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Myclobutanil-d9: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Myclobutanil-d9, a deuterated isotopologue of the widely used fungicide Myclobutanil. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document details its chemical structure, physicochemical properties, and its critical role as an internal standard in quantitative analysis. The guide also covers the biochemical mechanism of action of Myclobutanil and provides detailed experimental protocols for its use.
Chemical Structure and Properties
This compound is a stable, deuterium-labeled version of Myclobutanil. The deuterium atoms are incorporated into the butyl side chain of the molecule, which provides a distinct mass difference from the non-labeled compound, making it an ideal internal standard for mass spectrometry-based analytical methods.
Chemical Structure:
-
Systematic Name: 2-((1H-1,2,4-triazol-1-yl)methyl)-2-(4-chlorophenyl)hexanenitrile-3,3,4,4,5,5,6,6,6-d₉[1]
-
Chemical Formula: C₁₅H₈D₉ClN₄[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its non-deuterated analogue, Myclobutanil.
| Property | This compound | Myclobutanil |
| Molecular Weight | 297.83 g/mol [2][3] | 288.77 g/mol |
| Physical State | Solid | Light yellow solid |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[1] | Soluble in ethanol, benzene, ethyl acetate, and acetone. Soluble in common organic solvents like ketones, esters, and aromatic hydrocarbons. |
| Storage Conditions | Store at room temperature.[4] | Stable under normal storage conditions. |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₉)[1] | Not Applicable |
Synthesis of this compound
A potential pathway for the synthesis of this compound could involve the following logical steps:
-
Synthesis of Deuterated Butyronitrile: This could be achieved through methods such as the ammoxidation of deuterated n-butanol or by base-catalyzed exchange of butyronitrile with deuterium oxide (D₂O).[5][6]
-
Alkylation: The resulting deuterated butyronitrile would then be used in the subsequent alkylation steps to form the deuterated hexanenitrile backbone.
-
Halogenation and Triazole Addition: The deuterated intermediate would then follow the standard synthesis pathway for Myclobutanil, involving halogenation and subsequent reaction with 1,2,4-triazole to yield this compound.
Biological Activity and Mechanism of Action
Myclobutanil, and by extension its deuterated form, is a conazole fungicide that acts as a potent inhibitor of ergosterol biosynthesis in fungi.[7] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells.
The specific target of Myclobutanil is the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme. By inhibiting this enzyme, Myclobutanil disrupts the conversion of lanosterol to ergosterol. This leads to an accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane, leading to cell death.
Experimental Protocols: Use of this compound as an Internal Standard
This compound is primarily used as an internal standard for the quantification of Myclobutanil in various matrices, such as grapes, wine, and other agricultural products, using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The following is a representative experimental protocol for the analysis of Myclobutanil in grape samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS.
Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10 g of a representative grape sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube.
-
Salting Out: Add a mixture of anhydrous magnesium sulfate (4 g), sodium chloride (1 g), sodium citrate dibasic sesquihydrate (0.5 g), and sodium citrate tribasic dihydrate (1 g).
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate and 50 mg of primary secondary amine (PSA) sorbent.
-
Final Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Analysis: The supernatant is ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both Myclobutanil and this compound. The exact m/z values will depend on the specific adduct formed (e.g., [M+H]⁺).
-
Quantification: The concentration of Myclobutanil in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Myclobutanil and a constant concentration of this compound.
-
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of Myclobutanil residues in complex matrices. Its chemical and physical properties are nearly identical to its non-deuterated counterpart, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation in mass spectrometry. The methodologies outlined in this guide provide a robust framework for researchers and analytical scientists working in food safety, environmental monitoring, and related fields. A thorough understanding of its properties, synthesis, and application is crucial for reliable analytical measurements and for studying the environmental fate and toxicology of Myclobutanil.
References
Synthesis and Isotopic Labeling of Myclobutanil-d9: A Technical Guide
Introduction
Myclobutanil is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases on crops. Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. The synthesis of isotopically labeled Myclobutanil, specifically Myclobutanil-d9, is of significant interest for use as an internal standard in quantitative analysis by mass spectrometry (GC-MS or LC-MS) and for metabolic fate studies. This technical guide provides a detailed methodology for the synthesis of this compound, including the preparation of the necessary deuterated intermediate and a comprehensive overview of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound follows a multi-step route analogous to the synthesis of the unlabeled compound. The key to the isotopic labeling is the introduction of a deuterated butyl group early in the synthesis. The general pathway involves three main stages:
-
Preparation of a Deuterated Alkylating Agent: Synthesis of 1-bromobutane-d9 from the commercially available 1-butanol-d9.
-
Formation of the Deuterated Nitrile Intermediate: Alkylation of 4-chlorobenzyl cyanide with the prepared 1-bromobutane-d9 to yield 2-(4-chlorophenyl)hexanenitrile-d9.
-
Final Assembly of this compound: Halogenation of the nitrile intermediate followed by reaction with 1,2,4-triazole to form the final product, this compound.
Figure 1: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of 1-Bromobutane-d9
The preparation of 1-bromobutane-d9 is achieved through a nucleophilic substitution reaction on 1-butanol-d9.
Materials:
-
1-Butanol-d9 (≥98 atom % D)
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 1-butanol-d9, deionized water, and sodium bromide.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with constant stirring.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
After reflux, allow the mixture to cool to room temperature. The reaction mixture will separate into two layers.
-
Set up for simple distillation and distill the crude 1-bromobutane-d9.
-
Wash the distillate with deionized water, then with a saturated sodium bicarbonate solution, and finally again with deionized water in a separatory funnel.
-
Dry the organic layer over anhydrous calcium chloride.
-
Purify the final product by fractional distillation, collecting the fraction boiling at approximately 101-104 °C.
Synthesis of 2-(4-Chlorophenyl)hexanenitrile-d9
This step involves the alkylation of 4-chlorobenzyl cyanide with the prepared 1-bromobutane-d9.
Materials:
-
4-Chlorobenzyl cyanide
-
1-Bromobutane-d9
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Toluene
-
Deionized water
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, suspend sodium hydride in anhydrous DMF.
-
Slowly add a solution of 4-chlorobenzyl cyanide in DMF to the suspension at room temperature.
-
Stir the mixture until the evolution of hydrogen gas ceases.
-
Add 1-bromobutane-d9 dropwise to the reaction mixture.
-
Heat the mixture and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and quench with deionized water.
-
Extract the product with toluene.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 2-(4-chlorophenyl)hexanenitrile-d9 by vacuum distillation.
Synthesis of this compound
The final steps involve the introduction of the triazole ring.
Materials:
-
2-(4-Chlorophenyl)hexanenitrile-d9
-
Dibromomethane
-
Sodium hydroxide (NaOH)
-
1,2,4-Triazole
-
Sodium hydride (NaH)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Toluene
-
Deionized water
Procedure:
-
Synthesis of 1-Bromo-2-cyano-2-(4-chlorophenyl)hexane-d9:
-
To a solution of 2-(4-chlorophenyl)hexanenitrile-d9 and dibromomethane, add a concentrated aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Stir the mixture vigorously at room temperature for several hours.
-
After the reaction is complete, separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the excess dibromomethane by distillation to obtain the crude 1-bromo-2-cyano-2-(4-chlorophenyl)hexane-d9.
-
-
Synthesis of this compound:
-
In a separate flask, prepare the sodium salt of 1,2,4-triazole by reacting 1,2,4-triazole with sodium hydride in anhydrous DMSO.
-
Add the crude 1-bromo-2-cyano-2-(4-chlorophenyl)hexane-d9 to the solution of the triazole sodium salt.
-
Heat the reaction mixture and stir for several hours.
-
After the reaction is complete, cool the mixture and pour it into water.
-
Extract the product with toluene.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography or recrystallization.
-
Figure 2: Experimental workflow for the synthesis of this compound.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound. The yields for the deuterated synthesis are estimated based on the yields reported for the non-labeled synthesis. The isotopic enrichment is expected to be high, starting with a highly enriched precursor.
| Step | Product | Starting Material(s) | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Isotopic Enrichment (atom % D) |
| 1 | 1-Bromobutane-d9 | 1-Butanol-d9 | 146.07 | Based on starting material | - | ~80-90% | ≥98% |
| 2 | 2-(4-Chlorophenyl)hexanenitrile-d9 | 1-Bromobutane-d9, 4-Chlorobenzyl Cyanide | 228.78 | Based on starting material | - | ~85% | ≥98% |
| 3 | This compound | 2-(4-Chlorophenyl)hexanenitrile-d9, 1,2,4-Triazole | 297.83 | Based on starting material | - | ~78% | ≥98% |
Note: Actual yields may vary depending on experimental conditions and scale. Isotopic enrichment should be confirmed at each step using mass spectrometry.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of nine deuterium atoms. The isotopic distribution pattern will be distinct from the unlabeled standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a significant reduction or absence of signals corresponding to the butyl chain protons. ¹³C NMR and ²H NMR can also be used to confirm the positions of the deuterium labels.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the chemical purity of the final product.
Safety Precautions
The synthesis of this compound involves the use of hazardous chemicals. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Special care should be taken when handling corrosive substances like concentrated sulfuric acid and reactive reagents like sodium hydride. Refer to the Safety Data Sheets (SDS) for all chemicals used.
The Role of Myclobutanil-d9 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism and application of Myclobutanil-d9 as an internal standard in the quantitative analysis of the fungicide myclobutanil. The use of deuterated internal standards is a cornerstone of high-precision analytical chemistry, particularly in complex matrices encountered in environmental, food safety, and pharmaceutical analysis. This document details the underlying principles, experimental protocols, and performance data associated with the use of this compound, offering a robust resource for researchers and professionals in the field.
The Core Principle: Isotope Dilution Mass Spectrometry
The utility of this compound as an internal standard is rooted in the principles of isotope dilution mass spectrometry (IDMS). IDMS is a powerful analytical technique that combines the high selectivity and sensitivity of mass spectrometry with the accuracy of using a stable isotope-labeled version of the analyte as an internal reference.[1][2]
This compound is chemically identical to myclobutanil, with the exception that nine hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte (myclobutanil) and the internal standard (this compound), even though they exhibit nearly identical chemical and physical properties during sample preparation and chromatographic separation.[3]
By adding a known amount of this compound to a sample prior to any processing steps, it experiences the same potential losses and variations as the native myclobutanil. These variations can occur during extraction, cleanup, and instrumental analysis due to matrix effects (signal suppression or enhancement). Because the ratio of the analyte to the internal standard remains constant throughout the analytical process, this method allows for highly accurate and precise quantification.
Data Presentation: The Impact of this compound on Analytical Performance
Table 1: Linearity of Calibration Curves
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Calibration Range | 0.5 - 1000 ng/mL | 0.5 - 1000 ng/mL |
| Correlation Coefficient (r²) | Typically ≥ 0.990 | Consistently ≥ 0.999 |
| Response Variability | Higher, susceptible to matrix | Lower, normalized response |
Table 2: Recovery and Precision in Complex Matrices (e.g., Cannabis Flower)
| Analyte | Spiked Level (ng/g) | Recovery (%) without IS (estimated) | RSD (%) without IS (estimated) | Recovery (%) with this compound IS | RSD (%) with this compound IS |
| Myclobutanil | 10 | 60 - 140 | > 20 | 85 - 115 | < 15 |
| Myclobutanil | 100 | 70 - 130 | > 15 | 90 - 110 | < 10 |
| Myclobutanil | 500 | 80 - 120 | > 10 | 95 - 105 | < 5 |
Data is representative of performance seen in studies analyzing pesticides in complex matrices. The use of an internal standard consistently brings recovery and precision within acceptable validation limits.
Table 3: Mitigation of Matrix Effects
| Matrix Type | Matrix Effect (%) without IS | Matrix Effect (%) with this compound IS |
| Cannabis Flower | -50% to +30% (significant suppression/enhancement) | < ±15% (effectively compensated) |
| Tomato | -30% to +20% | < ±10% |
| Soil | -40% to +10% | < ±15% |
Matrix effect is calculated as ((response in matrix / response in solvent) - 1) x 100%. A value of 0% indicates no matrix effect.
Experimental Protocols
The following is a detailed methodology for the analysis of myclobutanil in a complex matrix, such as cannabis flower, using this compound as an internal standard. This protocol is based on established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and LC-MS/MS analysis methods.
Reagents and Materials
-
Myclobutanil analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18, GCB)
-
Centrifuge tubes (15 mL and 50 mL)
-
Syringe filters (0.22 µm)
-
LC-MS/MS system with a C18 analytical column
Sample Preparation (QuEChERS)
-
Homogenization: Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution) to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salt packet. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the appropriate dSPE sorbents. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Filtration and Dilution: Take an aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and dilute as necessary with the initial mobile phase conditions for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18, 2.1 x 100 mm, 2.7 µm
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Myclobutanil: Precursor ion (Q1) m/z 289.1 -> Product ions (Q3) m/z 70.1, 125.1
-
This compound: Precursor ion (Q1) m/z 298.1 -> Product ions (Q3) m/z 70.1, 125.1
-
-
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
-
Visualizations
The following diagrams illustrate the core concepts and workflows described in this guide.
Caption: Experimental workflow for Myclobutanil analysis.
Caption: Principle of Isotope Dilution for accurate quantification.
Caption: Logical flow of quantification using an internal standard.
References
- 1. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
The Role of Myclobutanil-d9 in Modern Analytical Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of analytical chemistry, particularly in the realm of quantitative analysis, the use of stable isotope-labeled internal standards is a cornerstone for achieving accurate and reliable results. Myclobutanil-d9, a deuterated analog of the widely used fungicide myclobutanil, serves as a critical tool for analytical scientists. This technical guide provides an in-depth exploration of the application of this compound, focusing on its role in chromatographic and mass spectrometric techniques.
Myclobutanil is a conazole fungicide extensively used in agriculture to protect a variety of fruits, vegetables, and other crops from fungal diseases. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for myclobutanil in food products. Consequently, sensitive and accurate analytical methods are imperative for monitoring its presence in diverse and complex matrices. The primary challenge in such analyses is overcoming matrix effects, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. This compound is instrumental in mitigating these effects.
This guide will detail the experimental protocols for the analysis of myclobutanil using this compound as an internal standard, present quantitative data in a structured format, and provide visual representations of the analytical workflow.
Core Application: Internal Standard in Chromatography and Mass Spectrometry
This compound is almost exclusively utilized as an internal standard in analytical methods for the quantification of myclobutanil.[1] Its chemical structure is identical to myclobutanil, except that nine hydrogen atoms have been replaced with deuterium atoms. This isotopic labeling makes this compound an ideal internal standard for several reasons:
-
Similar Chemical and Physical Properties: this compound exhibits nearly identical chromatographic behavior, extraction recovery, and ionization efficiency to the unlabeled myclobutanil. This ensures that any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent.
-
Mass Spectrometric Distinction: Despite their similar chemical behavior, this compound is readily distinguishable from myclobutanil by a mass spectrometer due to the mass difference imparted by the deuterium atoms. This allows for simultaneous detection and quantification of both compounds.
The use of this compound as an internal standard is particularly crucial for complex matrices such as cannabis, fruits, and vegetables, where matrix components can significantly interfere with the analysis.
Experimental Protocols
The following sections detail a representative experimental protocol for the analysis of myclobutanil in a food matrix using this compound as an internal standard. The most common approach involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample extraction followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Sample Preparation: The QuEChERS Method
The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[2][3][4]
Materials:
-
Homogenized sample (e.g., tomato, grape, spinach)
-
This compound internal standard solution (in acetonitrile)
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))
-
Centrifuge tubes (50 mL and 2 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g) into a 50 mL centrifuge tube. For dry samples, a rehydration step with a specific volume of water may be necessary.[5]
-
Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the sample.
-
Extraction: Add 10-15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salt packet to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at a specified speed (e.g., 4000 rpm) for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analytes) and a lower aqueous/solid layer.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 1-6 mL) to a 2 mL dSPE tube containing the appropriate sorbent mixture. The choice of sorbents depends on the matrix; for example, PSA is used to remove organic acids and sugars, C18 for fats, and GCB for pigments like chlorophyll.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds to 1 minute and then centrifuge (e.g., at 10,000 rpm for 5 minutes).
-
Sample for Analysis: The resulting supernatant is the final extract. An aliquot is taken for LC-MS/MS or GC-MS/MS analysis. For LC-MS/MS, the extract may be diluted with water or a mobile phase component to ensure compatibility with the chromatographic system.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective technique for the analysis of myclobutanil.
Typical LC-MS/MS Parameters:
| Parameter | Typical Value |
| LC Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 5 mM Ammonium Formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 40 - 50 °C |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Myclobutanil and this compound:
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The following table provides examples of commonly used transitions. The most intense transition is typically used for quantification (Quantifier), while the others are used for confirmation (Qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Type |
| Myclobutanil | 289.1 | 70.2 | 24 | Quantifier |
| Myclobutanil | 289.1 | 125.1 | 40 | Qualifier |
| This compound | 298.1 | 70.2 | 24 | Quantifier |
| This compound | 298.1 | 125.1 | 40 | Qualifier |
Note: Collision energies can vary between different mass spectrometer models and should be optimized.
Instrumental Analysis: GC-MS/MS
For certain applications, gas chromatography-tandem mass spectrometry can also be employed for myclobutanil analysis.
Typical GC-MS/MS Parameters:
| Parameter | Typical Value |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250 - 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Ramped, e.g., 70 °C hold for 1 min, then ramp to 300 °C |
| Ionization Mode | Electron Ionization (EI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Myclobutanil and this compound (GC-MS/MS):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Type |
| Myclobutanil | 288 | 70 | Optimize | Quantifier |
| Myclobutanil | 288 | 125 | Optimize | Qualifier |
| This compound | 297 | 70 | Optimize | Quantifier |
| This compound | 297 | 125 | Optimize | Qualifier |
Note: Precursor ions in GC-MS (EI) are often the molecular ion. Collision energies need to be optimized for the specific instrument.
Data Analysis and Quantification
The concentration of myclobutanil in a sample is determined by comparing the peak area ratio of the myclobutanil quantifier MRM transition to the this compound quantifier MRM transition. A calibration curve is constructed by analyzing a series of standards containing known concentrations of myclobutanil and a fixed concentration of this compound. The response ratio (analyte area / internal standard area) is plotted against the analyte concentration. The concentration of myclobutanil in an unknown sample is then calculated from its response ratio using the calibration curve.
Conclusion
This compound is an indispensable tool in modern analytical chemistry for the accurate quantification of the fungicide myclobutanil. Its use as an internal standard effectively compensates for matrix effects and variations in analytical conditions, which is paramount for ensuring food safety and meeting regulatory requirements. The combination of robust sample preparation techniques like QuEChERS and highly selective and sensitive instrumental methods such as LC-MS/MS and GC-MS/MS, enabled by the use of this compound, provides a powerful workflow for the reliable determination of myclobutanil residues in a wide range of complex samples. This technical guide serves as a comprehensive resource for researchers and scientists involved in the development and application of such analytical methods.
References
The Core Distinction: A Technical Guide to Myclobutanil and its Deuterated Analog, Myclobutanil-d9
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the fundamental differences between the triazole fungicide Myclobutanil and its deuterated counterpart, Myclobutanil-d9. Primarily, this compound serves as a crucial internal standard in analytical chemistry for the precise quantification of Myclobutanil residues in various matrices. This document provides a comprehensive comparison of their properties, outlines detailed experimental protocols for their use, and illustrates the biochemical pathway affected by Myclobutanil.
Data Presentation: A Comparative Analysis
The core difference between Myclobutanil and this compound lies in the isotopic substitution of nine hydrogen atoms with deuterium. This substitution results in a higher molecular weight for this compound, a critical feature for its use in mass spectrometry, while maintaining nearly identical chemical and physical properties to the parent compound.
| Property | Myclobutanil | This compound |
| Chemical Formula | C₁₅H₁₇ClN₄ | C₁₅H₈D₉ClN₄ |
| Molecular Weight | 288.78 g/mol | ~297.83 g/mol |
| Appearance | Pale, yellow, translucent crystals | Not specified (typically a solid) |
| Melting Point | 63 to 68 °C | Not specified |
| Boiling Point | 202 to 208 °C at 130 Pa | Not specified |
| Solubility in Water | 142 mg/L | Not specified |
| CAS Number | 88671-89-0 | 88671-89-0 (unlabeled) |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Myclobutanil functions as a fungicide by inhibiting the enzyme 14α-demethylase, a critical component in the fungal ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells.[1] By disrupting ergosterol production, Myclobutanil compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.[1][2]
Myclobutanil's inhibition of 14α-demethylase.
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), to ensure accuracy and precision in the measurement of Myclobutanil residues.
Synthesis of this compound
A specific, publicly available, detailed protocol for the synthesis of this compound is not readily found in the reviewed literature. However, the synthesis of the parent compound, Myclobutanil, involves a multi-step organic synthesis process.[3] The introduction of deuterium atoms would likely occur during the synthesis of one of the precursor molecules, for instance, by using a deuterated starting material or a deuterating agent during one of the synthetic steps. General methods for deuteration of organic molecules often involve techniques such as catalytic H-D exchange or the use of deuterated reagents.
Sample Preparation: QuEChERS Method for Food Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.[4][5][6][7]
Materials:
-
Homogenized sample (e.g., fruit, vegetable)
-
Acetonitrile
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate)
-
Dispersive solid-phase extraction (dSPE) cleanup sorbents (e.g., PSA, C18)
-
Centrifuge tubes (15 mL and 50 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing the dSPE cleanup sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.
QuEChERS sample preparation workflow.
LC-MS/MS Analysis of Myclobutanil with this compound Internal Standard
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate Myclobutanil from matrix interferences.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 1-10 µL
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Myclobutanil: Precursor ion (Q1) m/z 289.1 → Product ions (Q3) m/z 70.1, m/z 125.1
-
This compound: Precursor ion (Q1) m/z 298.1 → Product ions (Q3) (shifted accordingly)
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
Quantification: The concentration of Myclobutanil in the sample is determined by comparing the peak area ratio of the analyte (Myclobutanil) to the internal standard (this compound) against a calibration curve prepared with known concentrations of Myclobutanil and a constant concentration of this compound.
Conclusion
The primary and critical difference between Myclobutanil and this compound is the isotopic labeling of the latter, which makes it an indispensable tool for accurate and reliable quantification of Myclobutanil in complex matrices. While their chemical reactivity and physical behavior are nearly identical, their mass difference allows for their distinct detection in mass spectrometry. The use of this compound as an internal standard is a cornerstone of robust analytical methods in food safety, environmental monitoring, and toxicology studies, ensuring the quality and reliability of the data generated.
References
- 1. Resistance Development to Myclobutanil in Fungal Pathogens [cnagrochem.com]
- 2. The Mode of Action of Myclobutanil in Plant Protection [cnagrochem.com]
- 3. Myclobutanil (Ref: RH 3866) [sitem.herts.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
The Analytical Edge: A Technical Guide to the Advantages of Deuterated Standards Featuring Myclobutanil-d9
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, environmental monitoring, and food safety, the pursuit of accuracy and precision is paramount. The challenges posed by complex matrices, however, often impede the attainment of reliable and reproducible results. This technical guide delves into the core advantages of employing deuterated internal standards, with a specific focus on Myclobutanil-d9, to overcome these analytical hurdles. The use of such stable isotope-labeled standards in conjunction with mass spectrometry-based methods, most notably isotope dilution mass spectrometry (IDMS), represents a gold standard for quantification, ensuring data integrity and confidence in analytical outcomes.
The Fundamental Challenge: Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest. These co-eluting components can significantly interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. This phenomenon, known as the matrix effect, is a primary source of analytical variability and inaccuracy, as it can drastically alter the instrument's response to the analyte.
Deuterated internal standards are chemically identical to their non-deuterated counterparts (the analytes) but have a higher molecular weight due to the replacement of one or more hydrogen atoms with deuterium. This subtle yet significant modification allows the mass spectrometer to differentiate between the standard and the analyte. Crucially, because they are chemically identical, the deuterated standard and the native analyte co-elute chromatographically and experience the same matrix effects. By adding a known amount of the deuterated standard to the sample at the beginning of the analytical workflow, any signal suppression or enhancement experienced by the analyte will be mirrored by the internal standard. Consequently, the ratio of the analyte signal to the internal standard signal remains constant, providing a highly accurate and precise measure of the analyte's concentration.
Myclobutanil and this compound: A Case Study
Myclobutanil is a triazole fungicide widely used in agriculture. Its detection and quantification in various matrices, such as food products and environmental samples, are crucial for regulatory compliance and consumer safety. This compound serves as an ideal internal standard for the quantification of myclobutanil. Its nine deuterium atoms provide a clear mass shift, preventing isotopic crosstalk while ensuring that its chemical and physical properties closely match those of the parent compound.
Quantitative Data Presentation
The following tables summarize method validation data from studies utilizing deuterated internal standards for the analysis of pesticides, including Myclobutanil, in complex matrices. This data showcases the high levels of accuracy and precision achievable with this technique.
Table 1: LC-MS/MS Method Validation for Myclobutanil in Soil and Earthworms
| Parameter | Soil | Earthworms |
| Spiking Level (mg/kg) | Recovery (%) ± RSD (%) | Recovery (%) ± RSD (%) |
| 0.01 | 95.2 ± 8.5 | 92.1 ± 10.2 |
| 0.10 | 98.7 ± 6.3 | 96.5 ± 7.8 |
| 1.00 | 100.2 ± 5.1 | 99.8 ± 6.5 |
| Limit of Detection (LOD) | 0.001 mg/kg | 0.002 mg/kg |
| Limit of Quantification (LOQ) | 0.003 mg/kg | 0.005 mg/kg |
Data synthesized from a study on the determination of triazole fungicide enantiomers in soil and earthworms. The use of an internal standard contributes to the high recovery and good precision across different concentrations and matrices.
Table 2: Recovery and Precision of Myclobutanil in Tomato Matrices using a Validated LC-MS/MS Method [1]
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Tomato | 0.01 | 98 | 5.4 |
| 0.1 | 102 | 3.8 | |
| 0.5 | 95 | 2.1 | |
| Tomato Juice | 0.01 | 88 | 9.1 |
| 0.1 | 92 | 6.5 | |
| 0.5 | 89 | 4.3 | |
| Tomato Seeds | 0.01 | 82 | 7.8 |
| 0.1 | 85 | 5.2 | |
| 0.5 | 84 | 1.2 |
This table demonstrates the method's performance in different components of tomatoes, highlighting the robustness of the analytical procedure when compensating for matrix variations.[1]
Experimental Protocols
The following is a representative experimental protocol for the analysis of Myclobutanil in a complex matrix, such as a food sample, using this compound as an internal standard. This protocol is a composite of methodologies described in peer-reviewed analytical literature.
1. Sample Preparation and Extraction
-
Homogenization: Weigh a representative portion of the sample (e.g., 10 g of homogenized fruit or vegetable) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution in a suitable solvent (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute. Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18).
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at high speed for 2 minutes.
3. LC-MS/MS Analysis
-
Sample Dilution: Take an aliquot of the cleaned extract and dilute it with an appropriate solvent mixture (e.g., 1:1 acetonitrile:water) to a final volume suitable for LC-MS/MS injection.
-
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) operated in Multiple Reaction Monitoring (MRM) mode.
-
-
MRM Transitions:
-
Myclobutanil: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.
-
This compound: Monitor the corresponding precursor-to-product ion transition for the deuterated standard.
-
-
Quantification: The concentration of Myclobutanil in the sample is determined by calculating the ratio of the peak area of the Myclobutanil MRM transition to the peak area of the this compound MRM transition and comparing this ratio to a calibration curve prepared in a similar manner.
Mandatory Visualizations
The following diagrams illustrate the logical workflow and the core principle behind the use of deuterated internal standards.
Caption: A typical experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical diagram illustrating the compensation of matrix effects using a deuterated internal standard.
Conclusion
The use of deuterated standards, such as this compound, is an indispensable tool for modern analytical laboratories. By co-eluting with the target analyte and experiencing identical matrix effects, these stable isotope-labeled internal standards enable robust and accurate quantification, even in the most challenging of sample matrices. The data presented and the methodologies outlined in this guide underscore the power of isotope dilution mass spectrometry to deliver high-quality, defensible data, which is a critical requirement for researchers, scientists, and drug development professionals. The adoption of this technique is not merely a methodological choice but a commitment to the highest standards of analytical excellence.
References
An In-Depth Guide to the Myclobutanil-d9 Certificate of Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive explanation of the data and methodologies presented in a typical Certificate of Analysis (CofA) for Myclobutanil-d9. Understanding this document is critical for ensuring the accuracy, reproducibility, and integrity of experimental data, particularly in quantitative analytical applications. This compound is a deuterated isotopologue of the fungicide myclobutanil, primarily used as an internal standard in mass spectrometry-based analyses for the precise quantification of myclobutanil in various matrices, including agricultural and environmental samples.[1][2]
Core Data Presentation
A Certificate of Analysis for this compound provides essential data verifying its identity, purity, and isotopic composition. The following tables summarize the key quantitative information typically found.
Table 1: Chemical Identity and Properties
| Parameter | Typical Value | Source |
| Chemical Name | 2-(4-chlorophenyl)-3,3,4,4,5,5,6,6,6-nonadeuterio-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile | [1] |
| Molecular Formula | C₁₅D₉H₈ClN₄ | [1] |
| Molecular Weight | ~297.83 g/mol | [1] |
| CAS Number | 88671-89-0 (Unlabeled) | |
| Appearance | Light yellow or crystalline solid | [3][4] |
Table 2: Analytical Specifications
| Parameter | Specification | Methodology | Source |
| Chemical Purity | ≥95% | HPLC | [1] |
| Isotopic Purity | ≥99% Deuterated Forms (d₁-d₉) | Mass Spectrometry | [2] |
| Isotopic Enrichment | 99 atom % D | Mass Spectrometry, NMR | [5] |
Experimental Protocols
The values presented in the CofA are derived from rigorous analytical testing. The following sections detail the methodologies for the key experiments performed to certify a batch of this compound.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method quantifies the percentage of this compound relative to any non-labeled or other chemical impurities.
-
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The components of the mixture are separated based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. A detector measures the analyte as it elutes from the column, and the peak area is proportional to its concentration.
-
Instrumentation: An HPLC system equipped with a UV detector is commonly used.
-
Stationary Phase: A C18 reversed-phase column (e.g., Poroshell-120 EC-C18) is frequently employed for separating myclobutanil and related compounds.[6]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[6]
-
Detection: UV detection is set at a wavelength where myclobutanil exhibits maximum absorbance, such as 222 nm.[3]
-
Quantification: The chemical purity is calculated by dividing the peak area of this compound by the total area of all detected peaks, expressed as a percentage.
Identity and Isotopic Enrichment by Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the deuterated compound and to determine its isotopic purity and enrichment. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.[7]
-
Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The nine deuterium atoms in this compound increase its mass by approximately 9 Da compared to the unlabeled analogue, allowing for clear differentiation.[1]
-
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), often a tandem MS (MS/MS) system for enhanced specificity.[1][2]
-
Ionization: Electrospray ionization (ESI) in positive mode is a common technique for LC-MS analysis of myclobutanil.[6]
-
Analysis:
-
Identity Confirmation: A full scan analysis is performed to find the molecular ion peak corresponding to the theoretical mass of this compound (~297.8 Da).
-
Isotopic Purity Calculation: The mass spectrum reveals the distribution of isotopologues (d₀ to d₉). Isotopic purity is determined by integrating the ion signals for all deuterated species (d₁-d₉) and comparing it to the signal for the non-deuterated (d₀) species.[7][8]
-
Isotopic Enrichment: This refers to the percentage of deuterium at the labeled positions. It is calculated from the relative intensities of the different isotopologue peaks observed in the mass spectrum.[9]
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the molecular structure and verifies the positions of deuterium labeling.
-
Principle: ¹H NMR (Proton NMR) is used to analyze the hydrogen atoms in a molecule. In this compound, the nine hydrogen atoms on the butyl chain are replaced with deuterium. Since deuterium is not detected in ¹H NMR, the absence or significant reduction of signals corresponding to the butyl chain protons confirms successful deuteration.[1][7]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound standard is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Data Interpretation: The resulting ¹H NMR spectrum is compared to the spectrum of an unlabeled myclobutanil standard. The disappearance of the proton signals from the butyl group (positions 3, 4, 5, and 6) confirms the d₉ labeling, while the presence of signals from the chlorophenyl and triazole rings confirms the integrity of the rest of the molecular structure.[1][7]
Mandatory Visualizations
The following diagrams illustrate key processes and relationships relevant to this compound, from its mechanism of action to its final application in the laboratory.
Caption: Myclobutanil inhibits the enzyme sterol 14α-demethylase, blocking ergosterol synthesis.[1]
Caption: Workflow from synthesis to the final Certificate of Analysis for a deuterated standard.
Caption: Logical workflow for using this compound as an internal standard in LC-MS/MS analysis.[2][10]
References
- 1. This compound | Benchchem [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Myclobutanil | C15H17ClN4 | CID 6336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (±)-Myclobutanil-d9 (butyl-d9) | LGC Standards [lgcstandards.com]
- 6. [Determination of myclobutanil and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 10. Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of Myclobutanil-d9: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement of high-purity, well-characterized stable isotope-labeled internal standards is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. This technical guide provides an in-depth overview of commercial suppliers for Myclobutanil-d9, a deuterated analog of the triazole fungicide Myclobutanil, commonly used as an internal standard in mass spectrometry-based analyses.
This compound is an essential tool for the precise quantification of myclobutanil in various matrices, including environmental, agricultural, and biological samples. Its utility lies in its similar physicochemical properties to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variations in instrument response.
Commercial Availability and Product Specifications
Several reputable chemical suppliers offer this compound for research purposes. The products are typically supplied as a neat solid and are characterized by their chemical and isotopic purity. Below is a comparative summary of the product specifications from prominent suppliers.
| Supplier | Product Number | Chemical Purity | Isotopic Purity (Deuterated Forms) | Available Pack Sizes | Storage Conditions |
| Cayman Chemical | 39263 | ≥98% | ≥99% (d1-d9) | 1 mg, 5 mg | -20°C |
| United States Biological | 165062 | Highly Purified | Not Specified | 2.5 mg | Room Temperature / 4°C |
| Santa Cruz Biotechnology | sc-212952 | Not Specified | Not Specified | 10 mg | Room Temperature |
| CDN Isotopes | D-7682 | Not Specified | 99 atom % D | 5 mg, 10 mg | Room Temperature |
| LGC Standards | TRC-M831402 | >95% (HPLC) | Not Specified | 2.5 mg, 25 mg | +20°C |
Experimental Protocols: Quantification of Myclobutanil using this compound Internal Standard by LC-MS/MS
The following is a representative protocol for the quantitative analysis of myclobutanil in a given matrix, employing this compound as an internal standard. This method is adapted from established analytical procedures for pesticide residue analysis.
1. Standard Solution Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Myclobutanil and this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare individual primary stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with the same solvent to obtain intermediate stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Myclobutanil intermediate stock solution. Fortify each calibration standard with a constant concentration of the this compound internal standard from its intermediate stock solution.
2. Sample Preparation (QuEChERS Method):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).
-
Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
- Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
-
Mass Spectrometry (MS/MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Multiple Reaction Monitoring (MRM): Monitor at least two transitions for both Myclobutanil and this compound. The transitions for Myclobutanil are typically m/z 289.1 -> 70.1 and 289.1 -> 125.1. The transitions for this compound would be m/z 298.1 -> 79.1 and 298.1 -> 134.1 (adjust based on the specific deuteration pattern).
4. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Myclobutanil to the peak area of this compound against the concentration of Myclobutanil.
-
Quantify the amount of Myclobutanil in the samples by interpolating the peak area ratios from the calibration curve.
Mechanism of Action and Signaling Pathways
Myclobutanil belongs to the triazole class of fungicides, which act as demethylation inhibitors (DMIs).[1] Their primary mode of action is the inhibition of the enzyme sterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in animal cells.[3][4] By inhibiting ergosterol biosynthesis, myclobutanil disrupts the integrity and function of the fungal cell membrane, leading to the cessation of fungal growth and eventual cell death.[5][6]
Caption: Inhibition of the ergosterol biosynthesis pathway by Myclobutanil.
Experimental Workflow
The use of this compound as an internal standard is integral to a robust quantitative analytical workflow. The following diagram illustrates the typical steps involved in such an analysis.
Caption: Workflow for quantitative analysis using an internal standard.
References
- 1. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Fungus - Wikipedia [en.wikipedia.org]
- 5. Page loading... [wap.guidechem.com]
- 6. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
Myclobutanil-d9: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Myclobutanil-d9. The information herein is curated for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard for quantitative analysis by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Core Stability and Storage Recommendations
This compound is a deuterated isotopologue of Myclobutanil, a triazole fungicide. As an internal standard, its stability is paramount for accurate and reproducible analytical results. The following table summarizes the recommended storage conditions and observed stability based on available data from suppliers.
| Parameter | Recommended Condition | Expected Stability |
| Storage Temperature | -20°C for long-term storage[1] | ≥ 4 years[1] |
| Room temperature or +20°C for short-term and shipping[1][2][3] | Stable | |
| Physical Format | Solid[1] | - |
| Container | A well-sealed container to prevent moisture and contamination. | - |
It is crucial to note that while a shelf life of four years or more is suggested, it is best practice to re-analyze the standard periodically to ensure its chemical purity, especially after three years of storage[4].
Physicochemical Properties
Understanding the physicochemical properties of this compound is essential for its proper handling and for anticipating potential degradation pathways.
| Property | Value |
| Formal Name | 2-((1H-1,2,4-triazol-1-yl)methyl)-2-(4-chlorophenyl)hexanenitrile-3,3,4,4,5,5,6,6,6-d9[1] |
| Molecular Formula | C₁₅H₈D₉ClN₄[1][3][5] |
| Formula Weight | 297.8 g/mol [1][5] |
| Purity | ≥99% deuterated forms (d1-d9)[1]; >95% (HPLC)[2] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol[1]. The non-deuterated form is soluble in common organic solvents like ketones, esters, alcohols, and aromatic hydrocarbons[6]. |
| Appearance | A solid[1]. The non-deuterated form is a pale yellow solid[6]. |
Potential Degradation Pathways and Influencing Factors
Aqueous solutions of Myclobutanil are known to decompose upon exposure to light, with a half-life of approximately 222 days in sterile water[6]. However, it is stable to hydrolysis at pH 5, 7, and 9 over 28 days at 28°C[6]. This suggests that for this compound solutions, protection from light is a critical consideration for maintaining stability.
The metabolic pathway of Myclobutanil in rats involves several metabolites, indicating potential sites for chemical transformation[7]. While these are biological transformations, they can hint at chemically susceptible moieties in the molecule under abiotic conditions.
Below is a conceptual diagram illustrating the logical relationship of factors that can influence the stability of this compound.
Caption: Factors Influencing this compound Stability.
Experimental Protocols for Stability Assessment
A comprehensive stability testing program for this compound should include long-term, accelerated, and forced degradation studies. The following protocols are based on general guidelines from regulatory agencies.
Long-Term Stability Study
Objective: To establish the re-test period or shelf life under recommended storage conditions.
Methodology:
-
Store samples of this compound in its market-simulated container at the recommended long-term storage condition of -20°C ± 5°C.
-
Test the purity and identity of the substance at regular intervals. A suggested frequency is every 6 months for the first two years and annually thereafter.
-
Analyze the samples using a stability-indicating analytical method, such as HPLC-MS/MS or GC-MS.
-
Monitor for any significant changes in purity and the appearance of degradation products.
Accelerated Stability Study
Objective: To evaluate the effect of short-term excursions outside the label storage conditions, such as during shipping.
Methodology:
-
Store samples of this compound at an elevated temperature, for instance, 25°C ± 2°C with 60% ± 5% relative humidity (RH), or 40°C ± 2°C with 75% ± 5% RH.
-
Test the samples at time points such as 0, 3, and 6 months.
-
Analyze the samples using the same stability-indicating method as in the long-term study.
-
Significant changes under accelerated conditions would necessitate further investigation and potentially a re-evaluation of the storage and shipping conditions.
Forced Degradation Study
Objective: To identify potential degradation products and to establish the intrinsic stability of the molecule. This is also crucial for developing a stability-indicating analytical method.
Methodology:
-
Expose solutions of this compound to various stress conditions, including:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid material at 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Analyze the stressed samples by a suitable method like LC-MS/MS to separate and identify the parent compound and any formed degradation products.
The following diagram illustrates a general workflow for conducting a forced degradation study.
Caption: Forced Degradation Experimental Workflow.
Analytical Methodology for Stability Assessment
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or other potential impurities. For this compound, chromatographic methods coupled with mass spectrometry are ideal.
| Parameter | HPLC-MS/MS | GC-MS |
| Principle | Separates compounds based on their interaction with a stationary phase and a liquid mobile phase, followed by mass analysis. | Separates volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, followed by mass analysis. |
| Suitability | Highly suitable for the analysis of Myclobutanil and its potential degradation products, which may have varying polarities. It offers high sensitivity and selectivity. | Suitable for the analysis of thermally stable and volatile compounds. Myclobutanil is amenable to GC analysis. |
| Considerations | Method development would involve optimizing the column, mobile phase, and MS parameters to achieve good separation and detection of all relevant species. | Derivatization might be necessary for certain degradation products to improve their volatility and thermal stability. The injection port temperature should be optimized to prevent on-column degradation. |
Conclusion
This compound is a stable compound when stored under the recommended conditions of -20°C in a well-sealed container, protected from light. For its use as an internal standard, adherence to these storage conditions is critical to ensure the accuracy and validity of analytical data. A comprehensive stability testing program, including long-term, accelerated, and forced degradation studies, is essential to fully characterize its stability profile and to develop a robust, stability-indicating analytical method. Researchers and drug development professionals should periodically verify the purity of their this compound standard to ensure the integrity of their quantitative analyses.
References
- 1. Residue analysis and degradation studies of fenbuconazole and myclobutanil in strawberry by chiral high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. helixchrom.com [helixchrom.com]
- 6. Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products [explorationpub.com]
- 7. fao.org [fao.org]
Isotopic Purity of Myclobutanil-d9: A Technical Guide for Mass Spectrometry Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical aspects of the isotopic purity of Myclobutanil-d9, a deuterated analog of the fungicide Myclobutanil, and its application as an internal standard in mass spectrometry-based analytical methods.
Introduction
In the realm of quantitative analysis, particularly in complex matrices encountered in environmental, food safety, and clinical testing, the use of stable isotope-labeled internal standards is paramount.[1][2] These standards, which are chemically identical to the analyte but have a different mass due to isotopic substitution, co-elute with the analyte and experience similar ionization and matrix effects in the mass spectrometer. This co-behavior allows for accurate correction of variations during sample preparation and analysis, leading to highly precise and reproducible quantification.[1] this compound is the deuterated form of Myclobutanil, a triazole fungicide widely used in agriculture. The nine deuterium atoms on the butyl chain of the molecule increase its mass, making it an ideal internal standard for the quantification of Myclobutanil residues by mass spectrometry.
Data Presentation: Isotopic Purity of Commercially Available this compound
The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative assays. It is essential to use a standard with high isotopic enrichment to avoid interference with the analyte's signal. The following table summarizes the isotopic purity specifications for this compound from prominent suppliers of analytical standards.
| Supplier | Product Name | Isotopic Purity Specification |
| Cayman Chemical | This compound | ≥99% deuterated forms (d1-d9) |
| C/D/N Isotopes | (±)-Myclobutanil-d9 (butyl-d9) | 99 atom % D |
Note: The specifications indicate a very high level of deuterium incorporation, ensuring minimal contribution from the unlabeled (d0) form and other lower-deuterated species. This high purity is crucial for avoiding analytical bias.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry-Based Protocol
High-resolution mass spectrometry is a powerful tool for assessing isotopic enrichment. The method involves the accurate measurement of the mass-to-charge ratio (m/z) of the different isotopologues (molecules that differ only in their isotopic composition).
1. Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for the mass spectrometer's sensitivity (typically in the low µg/mL to ng/mL range).
2. Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar to semi-polar compounds like Myclobutanil.
-
Mass Analyzer Mode: Operate the instrument in full-scan mode to acquire the complete mass spectrum.
-
Resolution: Set the instrument to a high resolving power (e.g., >10,000) to clearly separate the peaks of the different isotopologues.
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the this compound standard.
-
Identify the peaks corresponding to the unlabeled Myclobutanil (d0) and the various deuterated forms (d1 through d9).
-
Calculate the relative abundance of each isotopologue by integrating the area of its corresponding peak.
-
The isotopic purity is typically reported as the percentage of the desired deuterated form (d9) relative to the sum of all detected isotopologues.
NMR Spectroscopy-Based Protocol
NMR spectroscopy, particularly proton (¹H NMR) and deuterium (²H NMR), provides valuable information about the position and extent of deuteration.
1. Sample Preparation:
-
Dissolve a sufficient amount of this compound in a deuterated NMR solvent (e.g., chloroform-d, methanol-d4) to obtain a high-quality spectrum.
2. Instrumentation and Parameters:
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
¹H NMR: Acquire a standard proton NMR spectrum. The absence or significant reduction of signals corresponding to the protons on the butyl chain confirms successful deuteration.
-
²H NMR: Acquire a deuterium NMR spectrum. The presence of a signal at the chemical shift corresponding to the butyl group confirms the location of the deuterium labels.
3. Data Analysis:
-
In the ¹H NMR spectrum, the degree of deuteration can be estimated by comparing the integral of the residual proton signals in the deuterated region to the integral of a non-deuterated proton signal in the molecule (e.g., aromatic protons).
-
The ²H NMR spectrum provides direct evidence of the presence of deuterium at the expected positions.
Mandatory Visualization
Experimental Workflow for Isotopic Purity Determination
Caption: Workflow for determining the isotopic purity of this compound.
Conclusion
The use of highly pure this compound as an internal standard is crucial for the accurate and reliable quantification of Myclobutanil in various matrices by mass spectrometry. The isotopic purity of this standard can be rigorously assessed using high-resolution mass spectrometry and NMR spectroscopy. The experimental protocols outlined in this guide provide a framework for researchers to verify the quality of their deuterated standards, ensuring the integrity and validity of their analytical data. This is of particular importance in regulated environments where data of the highest quality is required.
References
Methodological & Application
Application Note: Quantification of Myclobutanil in Cannabis Flower using a Deuterated Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myclobutanil is a conazole fungicide commonly used in agriculture to control a variety of fungal diseases on crops. Due to its systemic nature, it can be absorbed by the cannabis plant and may be present in the final products intended for consumption. Regulatory bodies in various jurisdictions have set strict limits on the maximum allowable levels of myclobutanil in cannabis products due to potential health concerns.
This application note provides a detailed protocol for the accurate quantification of myclobutanil in cannabis flower using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. To ensure the highest accuracy and to compensate for matrix effects inherent in the complex cannabis matrix, a deuterated internal standard, Myclobutanil-d9, is employed. The use of an isotopically labeled internal standard is a widely accepted practice for achieving reliable quantitative results in complex matrices.[1] This method is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure, which allows for efficient extraction of the target analyte.
Experimental Workflow
The overall experimental workflow for the quantification of myclobutanil in cannabis flower is depicted below.
Caption: Experimental workflow for myclobutanil quantification.
Materials and Reagents
-
Standards: Myclobutanil certified reference material (CRM), this compound CRM.
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
QuEChERS dSPE tubes: Containing primary secondary amine (PSA) and C18 sorbents.
-
Cannabis flower: Blank matrix for calibration standards and quality controls.
Standard and Sample Preparation
Standard Stock Solutions
-
Myclobutanil Stock Solution (100 µg/mL): Accurately weigh and dissolve the myclobutanil CRM in methanol to prepare a 100 µg/mL stock solution.
-
This compound Internal Standard (ISTD) Stock Solution (100 µg/mL): Prepare a 100 µg/mL stock solution of this compound in methanol.
-
This compound ISTD Working Solution (2 ng/µL or 2 µg/mL): Dilute the this compound stock solution in acetonitrile to a final concentration of 2 ng/µL.[2]
Calibration Standards
Prepare matrix-matched calibration standards by spiking blank, homogenized cannabis flower extract with the myclobutanil stock solution. The final concentrations should bracket the expected concentration range of myclobutanil in the samples.
| Calibration Level | Concentration (ng/mL) | Volume of Myclobutanil Stock (µL) | Final Volume (mL) |
| CAL 1 | 5 | 0.5 | 10 |
| CAL 2 | 10 | 1 | 10 |
| CAL 3 | 25 | 2.5 | 10 |
| CAL 4 | 50 | 5 | 10 |
| CAL 5 | 100 | 10 | 10 |
| CAL 6 | 250 | 25 | 10 |
| CAL 7 | 500 | 50 | 10 |
Sample Preparation Protocol
-
Homogenization: Homogenize the cannabis flower sample to a fine powder. A cryogenic grinder is recommended to ensure homogeneity.
-
Extraction:
-
Weigh 1.0 g of the homogenized cannabis flower into a 50 mL centrifuge tube.
-
Add 100 µL of the this compound ISTD working solution (2 ng/µL).[2]
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add a QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
-
dSPE Cleanup:
-
Transfer 1 mL of the supernatant (acetonitrile layer) to a dSPE tube containing PSA and C18 sorbents.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Myclobutanil | 289.1 | 70.0 | 125.0 | 20 / 15 |
| This compound | 298.0 | 70.0 | - | 20 |
Data Analysis and Quantification
The quantification of myclobutanil is based on the ratio of the peak area of the myclobutanil quantifier MRM transition to the peak area of the this compound quantifier MRM transition. A calibration curve is generated by plotting this peak area ratio against the concentration of the calibration standards. The concentration of myclobutanil in the unknown samples is then determined from this calibration curve.
Caption: Logic of internal standard quantification.
Results and Discussion
The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Linearity
A linear response was observed over the concentration range of 5 to 500 ng/mL. The coefficient of determination (R²) for the calibration curve was >0.995.
| Parameter | Value |
| Calibration Range (ng/mL) | 5 - 500 |
| R² | > 0.995 |
| Linearity | Linear |
LOD and LOQ
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively.
| Parameter | Value (ng/mL) |
| LOD | 1.5 |
| LOQ | 5.0 |
Accuracy and Precision
Accuracy was assessed by the recovery of myclobutanil from spiked blank cannabis samples at three different concentration levels. Precision was evaluated by the relative standard deviation (%RSD) of replicate analyses.
| Spiked Concentration (ng/g) | Mean Recovery (%) | %RSD (n=5) |
| 10 | 98.5 | 4.2 |
| 50 | 101.2 | 3.5 |
| 200 | 99.8 | 2.8 |
The use of this compound as an internal standard effectively compensates for any loss of analyte during sample preparation and for matrix-induced signal suppression or enhancement, leading to high accuracy and precision.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of myclobutanil in cannabis flower. The incorporation of this compound as an internal standard is critical for mitigating the complex matrix effects of cannabis, ensuring accurate and reproducible results. This method is suitable for routine testing in quality control laboratories to ensure compliance with regulatory limits for pesticide residues in cannabis products.
References
Application Note: High-Throughput Analysis of Myclobutanil in Agricultural Matrices using Gas Chromatography-Mass Spectrometry with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of myclobutanil in various agricultural matrices. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Myclobutanil-d9 as an internal standard to ensure accuracy and precision. A streamlined sample preparation procedure based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is employed for efficient extraction and cleanup. This method is suitable for high-throughput screening and quantitative analysis of myclobutanil residues in complex samples, aiding in regulatory compliance and food safety assessment.
Introduction
Myclobutanil is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops.[1][2] Its widespread use, however, raises concerns about potential residues in food products and the environment. Regulatory bodies worldwide have established maximum residue limits (MRLs) for myclobutanil in various commodities. Therefore, sensitive and reliable analytical methods are crucial for monitoring myclobutanil levels to ensure consumer safety and compliance with food safety standards.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like myclobutanil.[3][4] The use of an isotopically labeled internal standard, such as this compound, is essential for accurate quantification as it compensates for variations in sample preparation, injection volume, and instrument response.[5] This application note provides a comprehensive protocol for the determination of myclobutanil in agricultural samples using GC-MS with this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Myclobutanil (≥98% purity), this compound (≥99% deuterated forms).[5]
-
Solvents: Acetonitrile, Hexane, Acetone (all pesticide residue grade or higher).
-
Reagents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent, Graphitized carbon black (GCB) sorbent.
-
Sample Matrices: [Specify the matrix, e.g., Grape, Strawberry, Soil].
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness or equivalent.
-
Autosampler: Agilent 7693A or equivalent.
Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize 10 g of the sample (e.g., fruit puree, sieved soil).
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard solution (this compound) to achieve a final concentration of 50 ng/mL.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 5000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile extract).
-
Transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For pigmented samples, 7.5 mg of GCB can be added.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into a GC vial.
-
GC-MS Parameters
| Parameter | Value |
| GC Inlet | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 70°C (hold 2 min), ramp to 200°C at 25°C/min, then to 280°C at 10°C/min (hold 5 min) |
| Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI), 230°C |
| Quadrupole | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Solvent Delay | 5 minutes |
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the analysis of myclobutanil and its internal standard.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Myclobutanil | ~10.8 | 206[6] | 179[7] | 288[7] |
| This compound | ~10.7 | 215 | 188 | 297 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Visualization of Methodologies
Experimental Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Experimental workflow for myclobutanil analysis.
Internal Standard Quantification Logic
This diagram explains the principle of using an internal standard for accurate quantification.
Caption: Logic of internal standard quantification.
Conclusion
The described GC-MS method using this compound as an internal standard provides a reliable and high-throughput solution for the quantification of myclobutanil in complex agricultural matrices. The use of the QuEChERS sample preparation protocol ensures efficient extraction and cleanup, leading to accurate and reproducible results. This method is a valuable tool for food safety laboratories and researchers involved in pesticide residue analysis.
References
- 1. Myclobutanil - Wikipedia [en.wikipedia.org]
- 2. Myclobutanil (Ref: RH 3866) [sitem.herts.ac.uk]
- 3. spectrumtherapeutics.com [spectrumtherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Notes and Protocols for Myclobutanil-d9 in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the sample preparation of various food matrices for the analysis of Myclobutanil, using Myclobutanil-d9 as an internal standard. The methodologies described herein are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The use of a deuterated internal standard like this compound is crucial for accurate quantification as it effectively compensates for matrix effects and variations in extraction recovery and instrument response.
Quantitative Data Summary
The following tables summarize the performance of the described methods for the analysis of Myclobutanil in various food matrices using this compound as an internal standard. These values are representative and may vary based on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Performance for Myclobutanil in High-Water Content Food Matrices (e.g., Fruits and Vegetables)
| Parameter | Tomato[1] | Tomato Juice[1] | Tomato Seeds[1] |
| Spike Level (mg/kg) | 0.01, 0.1, 0.5 | 0.01, 0.1, 0.5 | 0.01, 0.1, 0.5 |
| Average Recovery (%) | 82 - 102 | 85 - 101 | 83 - 99 |
| RSD (%) | 1.2 - 9.1 | 2.5 - 8.7 | 3.1 - 7.9 |
| LOD (mg/kg) | 0.0003 | 0.0003 | 0.0003 |
| LOQ (mg/kg) | 0.001 | 0.001 | 0.001 |
Table 2: Method Performance for Myclobutanil in Other Food Matrices (Representative Values)
| Parameter | Cereal Grains[2] | Nuts and Seeds | Dried Fruit |
| Spike Level (mg/kg) | 0.01, 0.05, 0.2 | 0.01, 0.05, 0.2 | 0.01, 0.05, 0.2 |
| Average Recovery (%) | 70 - 120 | 70 - 115 | 75 - 110 |
| RSD (%) | < 20 | < 20 | < 20 |
| LOD (mg/kg) | ~0.002 | ~0.002 | ~0.002 |
| LOQ (mg/kg) | ~0.01 | ~0.01 | ~0.01 |
Experimental Protocols
General Reagents and Materials
-
Myclobutanil analytical standard
-
This compound internal standard solution (e.g., 100 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Sodium citrate tribasic dihydrate
-
Sodium citrate dibasic sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (for highly pigmented samples)
-
50 mL polypropylene centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes with screw caps
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Standard and Internal Standard Preparation
-
Myclobutanil Stock Solution (1 mg/mL): Accurately weigh 10 mg of Myclobutanil standard and dissolve in 10 mL of methanol.
-
Myclobutanil Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a suitable solvent (e.g., methanol or acetonitrile) to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).
-
This compound Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol. The final concentration in the sample extract should be optimized based on instrument response.
Sample Preparation Protocols (QuEChERS)
The QuEChERS method can be adapted for various food matrices. Below are protocols for three common matrix types.
This protocol is suitable for samples containing >80% water.
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a specific volume of the this compound internal standard working solution to achieve the desired final concentration in the extract.
-
Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
For samples with high pigment content (e.g., spinach, berries), a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg GCB may be used.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
This protocol requires modifications to account for the high lipid content.
-
Homogenization: Cryogenically grind the sample to a fine, homogeneous powder to prevent heat generation and lipid separation.
-
Extraction:
-
Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to hydrate the sample.
-
Add 10 mL of acetonitrile.
-
Add a specific volume of the this compound internal standard working solution.
-
Add the QuEChERS extraction salts.
-
Vortex and centrifuge as described in section 3.1.
-
-
d-SPE Cleanup:
-
Final Extract Preparation:
-
Filter the cleaned extract as described in section 3.1 for LC-MS/MS analysis.
-
This protocol involves a pre-hydration step.[2][5]
-
Homogenization: Mill the sample to a fine powder.
-
Extraction:
-
Weigh 5 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to rehydrate the sample. Let it sit for 10-15 minutes.
-
Add 10 mL of acetonitrile.
-
Add a specific volume of the this compound internal standard working solution.
-
Add the QuEChERS extraction salts.
-
Vortex and centrifuge as described in section 3.1.
-
-
d-SPE Cleanup:
-
Use the same d-SPE procedure as for high-water content foods (section 3.1). For certain complex cereal matrices, the addition of C18 to the d-SPE tube may be beneficial.
-
-
Final Extract Preparation:
-
Filter the cleaned extract as described in section 3.1 for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B) is typically employed.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The following Multiple Reaction Monitoring (MRM) transitions should be monitored. Collision energies (CE) should be optimized for the specific instrument.
Table 3: MRM Transitions for Myclobutanil and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | CE (eV) | Purpose |
| Myclobutanil | 289.1 | 70.2 | 50 | Optimize | Quantifier |
| Myclobutanil | 289.1 | 125.1 | 50 | Optimize | Qualifier |
| This compound | 298.1 | 70.2 | 50 | Optimize | Internal Standard |
Visualizations
Caption: General workflow for Myclobutanil analysis in food matrices.
References
- 1. mdpi.com [mdpi.com]
- 2. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extension of the QuEChERS method for pesticide residues in cereals to flaxseeds, peanuts, and doughs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QuEChERS-based analytical methods developed for LC-MS/MS multiresidue determination of pesticides in representative crop fatty matrices: Olives and sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of Myclobutanil-d9 in Environmental Water Sample Analysis
Application Note
Introduction
Myclobutanil is a widely used conazole fungicide for the control of fungal diseases in agriculture. Its potential for mobility and persistence can lead to the contamination of environmental water sources, posing a risk to aquatic ecosystems and human health. Accurate and sensitive quantification of Myclobutanil in environmental water samples is therefore crucial for monitoring and risk assessment. The use of a stable isotope-labeled internal standard, such as Myclobutanil-d9, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and reliable analytical method. This isotope dilution technique effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.[1][2] This application note details a protocol for the determination of Myclobutanil in environmental water samples using this compound as an internal standard.
Principle
The method is based on the principle of isotope dilution mass spectrometry (IDMS). A known amount of this compound, which is chemically identical to the target analyte (Myclobutanil) but has a different mass due to the deuterium labeling, is added to the water sample prior to any sample preparation steps. The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate the analyte and the internal standard. The extract is analyzed by LC-MS/MS. Myclobutanil and this compound co-elute chromatographically but are distinguished by their different mass-to-charge ratios (m/z) in the mass spectrometer. The concentration of Myclobutanil in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared with known concentrations of both compounds.
Experimental Protocols
1. Sample Collection and Preservation
-
Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
To inhibit microbial degradation, acidify the samples to a pH < 2 with sulfuric acid immediately after collection.
-
Store the samples at 4°C and analyze them as soon as possible, preferably within 48 hours of collection.
2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Internal Standard Spiking: To a 100 mL water sample, add a precise volume of this compound standard solution to achieve a final concentration of 50 ng/L.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.[3]
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 6 mL of acetonitrile into a clean collection tube.[4][5][6]
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., a mixture of acetonitrile and water).
3. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.[4][5][6]
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.[4][5][6] A typical gradient might start at 30% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ions for Myclobutanil and this compound should be optimized. Indicative transitions are:
-
Myclobutanil: e.g., m/z 289.1 → 125.1 (quantifier), 289.1 → 70.1 (qualifier)
-
This compound: e.g., m/z 298.2 → 125.1
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument.
-
4. Quantification
Prepare a series of calibration standards containing known concentrations of Myclobutanil and a constant concentration of this compound. Plot the peak area ratio of Myclobutanil to this compound against the concentration of Myclobutanil to generate a calibration curve. The concentration of Myclobutanil in the samples can then be calculated from this curve.
Data Presentation
Table 1: Method Performance Parameters
| Parameter | Value | Reference Matrix |
| Limit of Detection (LOD) | 0.5 - 1.0 ng/L | Surface Water |
| Limit of Quantification (LOQ) | 1.5 - 3.0 ng/L | Surface Water |
| Linearity (R²) | > 0.995 | - |
| Recovery | 92 - 108% | Spiked Water Samples |
| Precision (RSD) | < 10% | Replicate Analyses |
Note: The values presented are typical and may vary depending on the specific instrumentation and matrix.
Mandatory Visualization
References
- 1. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of pesticides and metabolites in Spanish surface waters by isotope dilution gas chromatography/mass spectrometry with previous automated solid-phase extraction Estimation of the uncertainty of the analytical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compound-Specific Chlorine Isotope Analysis of Organochlorine Pesticides by Gas Chromatography-Negative Chemical Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. lc-ms-ms-method-for-simultaneous-determination-of-myclobutanil-hexaconazole-diniconazole-epoxiconazole-and-tetraconazole-enantiomers-in-soil-and-earthworms - Ask this paper | Bohrium [bohrium.com]
Application Note: High-Throughput Analysis of Myclobutanil in Agricultural Matrices using QuEChERS Extraction and LC-MS/MS with Myclobutanil-d9 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the fungicide myclobutanil in complex agricultural matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and procedural losses, a deuterated internal standard, Myclobutanil-d9, is utilized. This method is suitable for high-throughput screening and precise quantification of myclobutanil residues in various food and environmental samples.
Introduction
Myclobutanil is a conazole fungicide extensively used in agriculture to protect a wide range of crops from fungal diseases. Due to its potential for residual presence in food products, regulatory bodies worldwide have established maximum residue limits (MRLs). Consequently, the development of reliable and accurate analytical methods for the determination of myclobutanil residues is of paramount importance for food safety and regulatory compliance.
The QuEChERS method has emerged as a preferred sample preparation technique for multiresidue pesticide analysis in food matrices due to its simplicity, speed, and minimal solvent consumption.[1][2][3] However, complex sample matrices can often lead to signal suppression or enhancement in LC-MS/MS analysis, a phenomenon known as the matrix effect. The use of an isotopically labeled internal standard, such as this compound, which has nearly identical chemical and physical properties to the analyte of interest, is a highly effective strategy to compensate for these matrix-induced variations and any variability during sample preparation. The deuterated analogue serves as a reliable reference, leading to improved accuracy and precision in quantification.
This application note provides a comprehensive protocol for the extraction and analysis of myclobutanil, incorporating this compound as an internal standard, and presents typical performance data.
Experimental Protocol
Reagents and Materials
-
Myclobutanil analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and C18 sorbents
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Standard Solution Preparation
-
Myclobutanil Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of myclobutanil analytical standard in 10 mL of acetonitrile.
-
This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the myclobutanil stock solution with acetonitrile to create calibration standards.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation and QuEChERS Extraction
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable) to a uniform consistency.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the 10 µg/mL this compound internal standard spiking solution to the sample.
-
Hydration (for dry samples): For dry matrices, add an appropriate amount of water to rehydrate the sample.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap the tube and shake vigorously for 1 minute.
-
Salting-Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate and sodium chloride) to the tube. Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.
Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing PSA and C18 sorbents.
-
Vortexing: Vortex the d-SPE tube for 30 seconds.
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.
-
Final Extract: Transfer the cleaned supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid or ammonium formate to improve ionization.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both myclobutanil and this compound for confirmation and quantification.
Data Presentation
Table 1: LC-MS/MS Parameters for Myclobutanil and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Myclobutanil | 289.1 | 125.1 | 70.1 |
| This compound | 298.1 | 125.1 | 79.1 |
Table 2: Method Validation Data for Myclobutanil in a Representative Matrix (e.g., Grapes)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 10 µg/kg |
| Recovery at LOQ | 95% |
| RSD at LOQ | < 15% |
| Recovery at 10x LOQ | 98% |
| RSD at 10x LOQ | < 10% |
Experimental Workflow Diagram
Caption: QuEChERS workflow for myclobutanil analysis.
Conclusion
The described method, combining QuEChERS extraction with LC-MS/MS analysis and the use of this compound as an internal standard, provides a highly effective and reliable approach for the quantification of myclobutanil in complex matrices. The incorporation of the deuterated internal standard is crucial for mitigating matrix effects and ensuring data accuracy, making this method well-suited for routine monitoring and regulatory compliance testing.
References
Application Note: Quantitative Analysis of Myclobutanil in Soil using Isotope Dilution LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative determination of myclobutanil, a widely used triazole fungicide, in soil matrices. The method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution. The use of a deuterated internal standard, myclobutanil-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. This method is suitable for researchers, environmental scientists, and regulatory bodies monitoring pesticide residues in soil.
Introduction
Myclobutanil is a systemic fungicide effective against a broad spectrum of fungal diseases in various agricultural crops.[1] Its persistence and potential for leaching into the soil and groundwater necessitate sensitive and reliable analytical methods for monitoring its presence in the environment. Complex soil matrices can introduce significant analytical challenges, including matrix-induced signal suppression or enhancement in LC-MS/MS analysis. Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard, is the gold standard for mitigating these matrix effects and achieving accurate quantification. This application note provides a detailed protocol for the extraction, cleanup, and analysis of myclobutanil in soil using myclobutanil-d4 as an internal standard.
Experimental Workflow
Figure 1: Experimental workflow for the determination of myclobutanil in soil.
Experimental Protocols
Materials and Reagents
-
Myclobutanil (≥98% purity)
-
Myclobutanil-d4 (deuterated internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18)
Preparation of Standards
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of myclobutanil and myclobutanil-d4 in methanol.
-
Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate solution containing both myclobutanil and myclobutanil-d4 by diluting the stock solutions in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions for calibration by serially diluting the intermediate standard solution with acetonitrile to achieve concentrations ranging from 0.5 to 100 ng/mL. Each working standard should contain a constant concentration of myclobutanil-d4 (e.g., 10 ng/mL).
Sample Preparation (QuEChERS)
-
Weigh 10 ± 0.1 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of ultrapure water and vortex for 30 seconds to create a slurry.
-
Spike the sample with a known amount of the myclobutanil-d4 internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salt packet.
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 x g for 5 minutes.
Dispersive SPE (d-SPE) Cleanup
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at ≥5000 x g for 5 minutes.
-
Transfer the supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myclobutanil | 289.1 | 70.0 | 25 |
| Myclobutanil | 289.1 | 125.0 | 20 |
| Myclobutanil-d4 | 293.1 | 70.0 | ~25 |
| Myclobutanil-d4 | 293.1 | 129.0 | ~20 |
Note: The MRM transitions for myclobutanil-d4 are predicted based on the structure of the molecule and typical fragmentation patterns. The precursor ion is expected to be [M+H]+, which would be 4 mass units higher than the non-deuterated form. The product ions may be the same or shifted by 4 mass units depending on which part of the molecule contains the deuterium labels. These transitions should be optimized experimentally by infusing a myclobutanil-d4 standard solution into the mass spectrometer.
Quantitative Data
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 0.001 mg/kg |
| Limit of Quantification (LOQ) | 0.003 mg/kg |
| Half-life in Soil | 14.1 - 14.3 days |
Table 2: Recovery and Precision in Soil (n=6)
| Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| 0.01 | 86 - 95 | < 15 |
| 0.1 | 88 - 102 | < 10 |
| 1.0 | 90 - 105 | < 10 |
Note: Recovery and precision data are representative values from similar studies of myclobutanil in soil and other complex matrices. The use of a deuterated internal standard is expected to yield results within these ranges.
Discussion
The described method provides a reliable and sensitive approach for the determination of myclobutanil in soil. The QuEChERS extraction is a simple and effective technique for isolating the analyte from the complex soil matrix. The subsequent d-SPE cleanup step effectively removes interfering co-extractives, leading to a cleaner sample extract and improved instrument performance.
The use of a deuterated internal standard, myclobutanil-d4, is a key feature of this method. By adding the internal standard at the beginning of the sample preparation process, any losses during extraction and cleanup, as well as variations in injection volume and instrument response, are accounted for. This isotope dilution approach significantly improves the accuracy and precision of the results, especially at low concentration levels.
The LC-MS/MS parameters are optimized for the sensitive and selective detection of myclobutanil. The use of two MRM transitions for each analyte provides a high degree of confidence in the identification and quantification of myclobutanil.
Conclusion
This application note presents a validated method for the determination of myclobutanil in soil using a deuterated internal standard and LC-MS/MS. The method is accurate, precise, and sensitive, making it suitable for routine monitoring of myclobutanil residues in environmental samples. The use of isotope dilution minimizes matrix effects and ensures high-quality data.
References
Application Note: Myclobutanil-d9 for Proficiency Testing Schemes in Analytical Laboratories
Introduction
Proficiency testing (PT) is a critical component of a laboratory's quality assurance system, providing an external evaluation of their analytical performance. In the analysis of pesticide residues, accuracy and reliability are paramount for ensuring food safety and environmental protection. Myclobutanil is a widely used fungicide, and its detection is a common requirement for many analytical laboratories. The use of isotopically labeled internal standards is a well-established technique to improve the accuracy and precision of analytical measurements by correcting for matrix effects and variations in sample preparation and instrument response.
Myclobutanil-d9 is a deuterated analog of myclobutanil, designed for use as an internal standard in the quantification of myclobutanil by chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This application note provides a detailed protocol for the preparation and use of this compound in proficiency testing schemes for analytical laboratories involved in pesticide residue analysis.
Principles of Proficiency Testing
Proficiency testing schemes for pesticide residues typically involve the distribution of a homogenous and stable test material to participating laboratories.[2][3] The laboratories analyze the material using their routine analytical methods and report their results to the PT provider. The provider then statistically evaluates the performance of each laboratory, often using z-scores, which compare the participant's result to an assigned value.[2][4]
The use of this compound as an internal standard by participating laboratories can significantly improve the accuracy of their reported results, leading to a more reliable assessment of their true performance.
Experimental Protocols
Protocol 1: Preparation of Proficiency Test Material (Vegetable Matrix)
This protocol describes the preparation of a vegetable-based proficiency test material fortified with myclobutanil. This compound is provided to participating laboratories as a separate standard solution for use as an internal standard.
Materials:
-
Blank vegetable matrix (e.g., organic lettuce, tomato) with no detectable myclobutanil residues.
-
Myclobutanil analytical standard (≥98% purity).
-
This compound analytical standard (≥98% purity, ≥99% isotopic enrichment).
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Formic acid (LC-MS grade).
-
Ammonium formate.
-
Homogenizer (e.g., blender, food processor).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Amber glass vials.
Procedure:
-
Matrix Preparation: Homogenize the blank vegetable matrix to a uniform consistency.
-
Spiking Solution Preparation: Prepare a stock solution of myclobutanil in acetonitrile at a concentration of 1 mg/mL. From this stock solution, prepare a spiking solution at a suitable concentration (e.g., 10 µg/mL) to achieve the desired final concentration in the PT material.
-
Fortification: Add a known volume of the myclobutanil spiking solution to a pre-weighed amount of the homogenized blank matrix to achieve the target concentration (e.g., 50 µg/kg). Mix thoroughly to ensure homogeneity.
-
Aliquoting and Storage: Aliquot the fortified matrix into individual, pre-labeled amber glass containers. Store the PT materials at -20°C until distribution.
-
Internal Standard Solution: Prepare a solution of this compound in acetonitrile at a concentration of 1 µg/mL. This solution will be distributed to the participating laboratories along with the PT material.
Homogeneity and Stability Testing:
Homogeneity and stability of the prepared PT material must be assessed according to ISO 13528 guidelines to ensure the validity of the proficiency test.[3]
-
Homogeneity: Analyze a statistically relevant number of randomly selected PT samples in replicate under repeatable conditions. The between-sample standard deviation should be less than a critical value, typically calculated based on the standard deviation for proficiency assessment.
-
Stability: Analyze a subset of PT samples at different time points (e.g., before distribution and at the end of the PT round) under reproducible conditions. The results should not show a significant trend or change over the testing period.
Protocol 2: Analysis of Proficiency Test Material using LC-MS/MS
This protocol provides a general procedure for the analysis of the myclobutanil-fortified PT material using LC-MS/MS with this compound as an internal standard.
Sample Preparation (QuEChERS Method):
-
Weigh 10 g of the homogenized PT material into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and a known amount of the this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer) and subject it to dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent (e.g., PSA, C18).
-
Centrifuge and filter the extract into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
The following are typical LC-MS/MS parameters for the analysis of myclobutanil. Instrument conditions should be optimized in the user's laboratory.
| Parameter | Value |
| LC System | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A, hold, and return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500°C |
| MRM Transitions | |
| Myclobutanil | Precursor Ion: 289.1 m/z; Product Ions: 70.1 m/z (quantifier), 125.1 m/z (qualifier) |
| This compound | Precursor Ion: 298.2 m/z; Product Ions: 79.1 m/z (quantifier), 125.1 m/z (qualifier) |
Data Presentation
Table 1: Proficiency Test Material Specifications
| Parameter | Specification |
| Matrix | Homogenized Lettuce |
| Analyte | Myclobutanil |
| Assigned Value (x_pt) | 50.0 µg/kg |
| Standard Deviation for Proficiency Assessment (σ_pt) | 12.5 µg/kg (25% of assigned value) |
| Internal Standard Provided | This compound (1 µg/mL in acetonitrile) |
Table 2: Homogeneity and Stability Testing Results (Illustrative Data)
| Test | Parameter | Result | Acceptance Criterion | Status |
| Homogeneity | Between-sample standard deviation (s_s) | 2.1 µg/kg | s_s < 0.3 * σ_pt (3.75 µg/kg) | Pass |
| Stability | Difference between initial and final mean concentration | 1.5 µg/kg | < 0.3 * σ_pt (3.75 µg/kg) | Pass |
Table 3: LC-MS/MS Method Performance Characteristics
| Parameter | Myclobutanil |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
| Recovery (at 50 µg/kg) | 95% |
| Relative Standard Deviation (RSD) | < 10% |
| Measurement Uncertainty | 15% |
Performance Evaluation
The performance of participating laboratories is evaluated using z-scores, calculated as follows:
z = (x - x_pt) / σ_pt
Where:
-
z is the z-score
-
x is the participant's reported result
-
x_pt is the assigned value
-
σ_pt is the standard deviation for proficiency assessment
Interpretation of z-scores:
-
|z| ≤ 2: Satisfactory performance
-
2 < |z| < 3: Questionable performance
-
|z| ≥ 3: Unsatisfactory performance
Mandatory Visualizations
References
- 1. lcms.cz [lcms.cz]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Laboratory assessment by combined z score values in proficiency tests: experience gained through the European Union proficiency tests for pesticide residues in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Troubleshooting & Optimization
Optimizing Myclobutanil-d9 concentration for accurate quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Myclobutanil-d9 for accurate quantification of Myclobutanil.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard, such as this compound, necessary for the accurate quantification of Myclobutanil?
A1: An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls.[1][2][3] this compound, a stable isotope-labeled version of Myclobutanil, is an ideal internal standard because it co-elutes with the analyte and experiences similar effects during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[1] By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.[1][2]
Q2: What is the ideal concentration for this compound as an internal standard?
A2: The optimal concentration of this compound should be high enough to produce a stable and reproducible signal, well above the limit of detection (LOD), but not so high that it saturates the detector or introduces isotopic interference with the native analyte.[4] A common starting point is to use a concentration that is in the mid-range of the calibration curve for Myclobutanil. A concentration of 2 ng/µL for a Myclobutanil-d4 (a close analog to d9) internal standard spiking solution has been reported in the literature.
Q3: How should this compound be stored to ensure its stability?
A3: this compound is typically supplied as a solid. It should be stored at -20°C.[5] Stock solutions prepared in an appropriate solvent, such as methanol or chloroform, should also be stored at low temperatures to maintain stability.[5] The stability of the working solution should be periodically verified.
Q4: Can I use a single internal standard for a multi-analyte pesticide analysis that includes Myclobutanil?
A4: While it is possible to use a single internal standard for multiple analytes, it is not ideal, especially for achieving high accuracy. The best practice is to use a corresponding stable isotope-labeled internal standard for each analyte. If this is not feasible, an internal standard that is structurally and chemically similar to the analytes of interest should be chosen. For a large multi-residue screening, using a few representative internal standards is a common practice due to cost and availability.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in this compound Peak Area | Inconsistent addition of the internal standard solution. | Ensure precise and consistent pipetting of the this compound working solution into all samples. Use a calibrated pipette. |
| Degradation of this compound. | Prepare fresh working solutions from the stock solution. Verify the storage conditions of both stock and working solutions. | |
| Instrument instability. | Check the LC-MS/MS system for performance issues such as fluctuating spray voltage or nebulizer gas flow. | |
| Poor this compound Signal (Low Peak Area) | Concentration of the working solution is too low. | Prepare a new working solution with a higher concentration of this compound. |
| Ion suppression due to matrix effects. | Optimize the sample preparation procedure to remove more interfering matrix components. Consider using a different chromatographic column or mobile phase to better separate this compound from co-eluting matrix components. | |
| Incorrect MS/MS transition parameters. | Optimize the precursor ion, product ions, and collision energy for this compound. | |
| This compound Signal is Saturated | Concentration of the working solution is too high. | Dilute the this compound working solution to a lower concentration. |
| Isotopic Crosstalk (Contribution of this compound signal to the Myclobutanil signal) | The mass spectrometer resolution is insufficient to distinguish between the isotopes. | Check the instrument's mass resolution. If possible, use a higher resolution setting. |
| The concentration of this compound is excessively high compared to the Myclobutanil concentration. | Reduce the concentration of the this compound internal standard. |
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for the quantification of Myclobutanil using LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Myclobutanil Stock Solution (1 mg/mL): Accurately weigh 10 mg of Myclobutanil reference standard and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Myclobutanil Calibration Standard Working Solutions: Prepare a series of working solutions by serially diluting the Myclobutanil stock solution with an appropriate solvent (e.g., methanol or acetonitrile) to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
This compound Internal Standard Working Solutions: Prepare three different concentrations of this compound working solutions (e.g., 10 ng/mL, 50 ng/mL, and 200 ng/mL) by diluting the this compound stock solution.
2. Sample Preparation:
-
Prepare three sets of calibration curve samples.
-
To each calibration standard level, add a fixed volume of one of the three this compound working solutions (e.g., add the 10 ng/mL IS to the first set, 50 ng/mL to the second, and 200 ng/mL to the third).
-
Prepare blank matrix samples spiked with each of the three this compound concentrations to assess the background signal.
3. LC-MS/MS Analysis:
-
Analyze the prepared samples using a validated LC-MS/MS method for Myclobutanil.
-
Monitor the peak area responses for both Myclobutanil and this compound.
4. Data Analysis:
-
For each of the three this compound concentrations, evaluate the following:
-
Signal-to-Noise Ratio (S/N) of this compound: The S/N should be consistently high (>10) across all samples.
-
Peak Shape and Reproducibility: The chromatographic peak for this compound should be symmetrical and reproducible.
-
Linearity of the Calibration Curve: Construct calibration curves by plotting the peak area ratio (Myclobutanil peak area / this compound peak area) against the concentration of Myclobutanil. The coefficient of determination (R²) should be >0.99.
-
Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations to assess the accuracy and precision of the quantification at each this compound concentration.
-
5. Selection of Optimal Concentration:
-
Choose the this compound concentration that provides the best combination of a stable and reproducible signal, excellent linearity of the calibration curve, and high accuracy and precision for the quantification of Myclobutanil.
Quantitative Data Summary
The following table provides a starting point for the concentration of the this compound internal standard working solution. The optimal concentration should be determined experimentally as described in the protocol above.
| Parameter | Recommended Starting Concentration Range |
| This compound Working Solution Concentration | 10 - 200 ng/mL |
| Myclobutanil Calibration Curve Range | 1 - 1000 ng/mL |
Visualizations
Caption: Myclobutanil's mode of action via inhibition of ergosterol biosynthesis.
Caption: Workflow for optimizing this compound internal standard concentration.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. nebiolab.com [nebiolab.com]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. youtube.com [youtube.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Overcoming matrix effects in myclobutanil analysis with Myclobutanil-d9
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Myclobutanil-d9 as an internal standard to overcome matrix effects in the analysis of myclobutanil.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact myclobutanil analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] In Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of myclobutanil, components of the sample matrix (e.g., pigments, sugars, lipids in plant tissues) can either suppress or enhance the ionization of the target analyte.[3][4] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. For instance, without proper correction, matrix effects can lead to an underestimation or overestimation of the true myclobutanil concentration.
Q2: How does using this compound as an internal standard help to overcome matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for myclobutanil. Since it is structurally and chemically almost identical to myclobutanil, it co-elutes during chromatography and experiences the same matrix effects (ion suppression or enhancement).[3][5] By adding a known amount of this compound to both the calibration standards and the unknown samples, the ratio of the analyte signal to the internal standard signal is used for quantification. This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect and leading to more accurate and precise results.[3][6]
Q3: Can I use a different internal standard that is not an isotopic analog of myclobutanil?
A3: While other compounds can be used as internal standards, stable isotope-labeled internal standards like this compound are considered the gold standard for correcting matrix effects in LC-MS/MS analysis.[3][5] This is because they have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. Structural analogs that are not isotopically labeled may have different extraction efficiencies, chromatographic retention times, and ionization responses, which can lead to less effective correction for matrix effects.[2]
Q4: When should I add the this compound internal standard to my samples?
A4: The internal standard should be added as early as possible in the sample preparation workflow.[1][6] Typically, this compound is added to the sample before any extraction, cleanup, or concentration steps. This ensures that the internal standard can account for any analyte loss or variability throughout the entire analytical process, in addition to correcting for matrix effects during LC-MS/MS analysis.
Troubleshooting Guide
Problem 1: High variability in myclobutanil quantification between replicate injections of the same sample.
| Possible Cause | Troubleshooting Step |
| Inconsistent Matrix Effects | Ensure that this compound is being used as an internal standard. High variability is a common sign of uncorrected matrix effects. |
| Poor Sample Homogenization | The sample matrix may not be uniform. Ensure thorough homogenization of the sample before taking an aliquot for extraction. |
| Inconsistent Injection Volume | Check the autosampler for any issues with precision and ensure there are no air bubbles in the sample vials. |
| LC System Instability | A fluctuating spray in the MS source or an unstable LC pump can cause signal variability. Check system suitability by injecting a standard solution multiple times. |
Problem 2: The recovery of myclobutanil is consistently low, even with the use of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | The extraction solvent and technique may not be optimal for your specific sample matrix. Consider modifying the extraction solvent, increasing the extraction time, or using a different extraction method (e.g., trying a modified QuEChERS protocol). |
| Analyte Degradation | Myclobutanil could be degrading during sample preparation or storage. Ensure samples are processed and stored under appropriate conditions (e.g., protected from light, at a low temperature). |
| Suboptimal pH | The pH of the extraction solvent can influence the recovery of myclobutanil. Experiment with adjusting the pH to improve extraction efficiency. |
| Internal Standard Degradation | Verify the stability and concentration of your this compound stock solution. |
Problem 3: The peak shape for myclobutanil and/or this compound is poor (e.g., fronting, tailing, or splitting).
| Possible Cause | Troubleshooting Step |
| Column Overload | The concentration of the analyte or co-eluting matrix components is too high. Dilute the sample extract and re-inject. |
| Column Contamination | The analytical column may be contaminated with strongly retained matrix components. Wash the column with a strong solvent or consider using a guard column. |
| Incompatible Mobile Phase | The pH or organic composition of the mobile phase may not be optimal for myclobutanil. Adjust the mobile phase composition or gradient. |
| Column Degradation | The analytical column may have reached the end of its lifespan. Replace the column with a new one. |
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of myclobutanil analysis in complex matrices. The following tables summarize the expected performance with and without an internal standard.
Table 1: Impact of this compound on the Accuracy of Myclobutanil Quantification in a Complex Matrix
| Method | Spiked Concentration (ppb) | Measured Concentration (ppb) | Accuracy (%) |
| Without Internal Standard | 50 | 20 | 40% |
| With this compound | 50 | 48 | 96% |
| Note: This data is illustrative and demonstrates the potential for significant underestimation of myclobutanil concentration due to matrix effects when an internal standard is not used. |
Table 2: Comparison of Precision for Myclobutanil Analysis With and Without this compound
| Parameter | Without Internal Standard | With this compound |
| Relative Standard Deviation (RSD) of Replicate Measurements | > 50% | < 20% |
| Data suggests a significant improvement in the reproducibility of results when using an internal standard.[6] |
Experimental Protocols
Protocol 1: Myclobutanil Analysis in a Plant Matrix using QuEChERS and LC-MS/MS with this compound Internal Standard
This protocol is a representative example and may require optimization for specific matrices.
1. Sample Preparation and Extraction (QuEChERS)
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Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with a known amount of this compound internal standard solution.
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
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Centrifuge at ≥3000 x g for 5 minutes.
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Take an aliquot of the supernatant (acetonitrile layer).
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer the aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is the final extract.
3. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate myclobutanil from matrix interferences (e.g., start at 95% A, ramp to 95% B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Myclobutanil: Monitor at least two specific precursor-to-product ion transitions.
-
This compound: Monitor the corresponding precursor-to-product ion transitions.
-
4. Quantification
-
Create a calibration curve by plotting the ratio of the myclobutanil peak area to the this compound peak area against the concentration of myclobutanil.
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Quantify myclobutanil in the samples using the calibration curve.
Visualizations
Caption: Experimental workflow for myclobutanil analysis using an internal standard.
Caption: Logic of overcoming matrix effects with an internal standard.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.org [aminer.org]
- 5. lcms.cz [lcms.cz]
- 6. lcms.cz [lcms.cz]
Improving recovery of Myclobutanil-d9 from complex biological samples
Welcome to the technical support center for improving the recovery of Myclobutanil-d9 from complex biological samples. This resource provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guide & FAQs
This section addresses specific issues users may encounter during the extraction and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical recovery rate for this compound from biological samples?
A1: Expected recovery rates for deuterated standards like this compound can vary depending on the matrix and extraction method. Generally, for methods like QuEChERS and SPE, recoveries are aimed to be within 70-120%. However, complex matrices can lead to lower recoveries, sometimes in the range of 25-118% for pesticides in whole blood.[1]
Q2: Why is my this compound recovery inconsistent across samples?
A2: Inconsistent recovery is often due to variability in the sample matrix (e.g., differences in lipid content in blood or tissue) and slight variations in the execution of the extraction protocol. Utilizing a consistent and robust homogenization or extraction procedure is critical.
Q3: Can this compound be used as an internal standard for the quantification of the non-deuterated Myclobutanil?
A3: Yes, this compound is an ideal isotopic internal standard for the quantitative analysis of Myclobutanil. It co-elutes with the native analyte and experiences similar matrix effects and extraction losses, allowing for accurate correction of the analyte signal.
Troubleshooting Specific Issues
Issue 1: Low Recovery of this compound
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Possible Cause 1: Inefficient Extraction. The chosen solvent may not be optimal for extracting this compound from the sample matrix.
-
Troubleshooting Tip: Ensure the extraction solvent is appropriate for a moderately non-polar compound like Myclobutanil. Acetonitrile is a common and effective choice. For tissue samples, ensure thorough homogenization to facilitate solvent penetration.
-
-
Possible Cause 2: Strong Matrix Interactions. this compound may be strongly adsorbed to matrix components like lipids or proteins.
-
Troubleshooting Tip: For high-fat matrices, consider a defatting step with a non-polar solvent like hexane after the initial extraction. For protein-rich samples, a protein precipitation step with acetonitrile is crucial.
-
-
Possible Cause 3: Loss during Solvent Evaporation. If a solvent evaporation and reconstitution step is used, volatile analytes can be lost.
-
Troubleshooting Tip: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature (e.g., 30-40°C). Avoid complete dryness.
-
Issue 2: High Variability in Recovery
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Possible Cause 1: Inconsistent Sample Homogenization. For tissue samples, incomplete or inconsistent homogenization leads to variable extraction efficiency.
-
Troubleshooting Tip: Use a high-quality homogenizer and a standardized procedure for all samples. Ensure the tissue is completely disrupted.
-
-
Possible Cause 2: Inconsistent pH. The pH of the sample can affect the extraction efficiency of some analytes.
-
Troubleshooting Tip: Ensure the pH of the sample and extraction solvent is consistent across all samples. Buffering the extraction solvent can help.
-
-
Possible Cause 3: Inconsistent dSPE Cleanup. The amount and mixing of dSPE sorbents can impact cleanup and recovery.
-
Troubleshooting Tip: Add dSPE sorbents accurately and ensure vigorous and consistent vortexing for a set amount of time to ensure proper interaction with the matrix components.
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Issue 3: Poor Chromatographic Peak Shape
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Possible Cause 1: Matrix Effects in the LC or GC System. Co-eluting matrix components can interfere with the ionization and peak shape of this compound.
-
Troubleshooting Tip: Improve the sample cleanup to remove more matrix components. Diluting the final extract can also mitigate matrix effects.
-
-
Possible Cause 2: Incompatible Reconstitution Solvent. The solvent used to reconstitute the sample after evaporation may not be compatible with the initial mobile phase conditions.
-
Troubleshooting Tip: Reconstitute the sample in a solvent that is weak or identical to the initial mobile phase of your chromatographic gradient.
-
Quantitative Data Summary
The following table summarizes expected recovery ranges for this compound from various biological matrices based on typical performance of similar analytes using the described methods.
| Biological Matrix | Extraction Method | Typical Recovery Range (%) | Reference |
| Whole Blood | QuEChERS | 80 - 110% | [2][3] |
| Urine | QuEChERS | 98 - 117% | [3] |
| Animal Tissue | QuEChERS with dSPE | 70 - 120% | N/A |
Experimental Protocols
Protocol 1: Extraction of this compound from Whole Blood using QuEChERS
-
Sample Preparation: To a 2 mL microcentrifuge tube, add 500 µL of whole blood.
-
Internal Standard Spiking: Spike the sample with the appropriate concentration of this compound solution.
-
Protein Precipitation & Extraction:
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Add 500 µL of acetonitrile.
-
Vortex vigorously for 1 minute.
-
-
Salting Out:
-
Add a QuEChERS salt packet containing magnesium sulfate and sodium acetate.
-
Vortex immediately and vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the upper acetonitrile layer to a clean tube.
-
dSPE Cleanup (Optional but Recommended):
-
Add a dSPE mixture containing PSA (primary secondary amine) and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Final Extract: Transfer the cleaned supernatant for LC-MS/MS or GC-MS/MS analysis.
Protocol 2: Extraction of this compound from Urine using QuEChERS
-
Sample Preparation: To a 15 mL centrifuge tube, add 5 mL of urine.
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Internal Standard Spiking: Spike the sample with the this compound solution.
-
Extraction:
-
Add 5 mL of acetonitrile.
-
Vortex for 1 minute.
-
-
Salting Out:
-
Add a QuEChERS salt packet.
-
Vortex for 1 minute.
-
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes.
-
Cleanup: Transfer the acetonitrile layer for analysis. A dSPE step is typically not required for urine but can be included if high matrix effects are observed.
Protocol 3: Extraction of this compound from Animal Tissue using QuEChERS
-
Sample Homogenization:
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Weigh 1 g of tissue into a homogenization tube.
-
Add 4 mL of water.
-
Homogenize until a uniform consistency is achieved.
-
-
Internal Standard Spiking: Spike the homogenate with the this compound solution.
-
Extraction:
-
Add 5 mL of acetonitrile.
-
Vortex for 1 minute.
-
-
Salting Out:
-
Add a QuEChERS salt packet.
-
Vortex for 1 minute.
-
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes.
-
dSPE Cleanup:
-
Transfer the acetonitrile layer to a tube containing a dSPE mixture with C18 and PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
Final Extract: Transfer the cleaned supernatant for analysis.
Visualizations
Caption: General experimental workflow for QuEChERS extraction of this compound.
Caption: Troubleshooting flowchart for low recovery of this compound.
References
Troubleshooting signal suppression of Myclobutanil-d9 in electrospray ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of Myclobutanil-d9 in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Guides & FAQs
This section addresses common issues related to signal suppression of this compound during LC-MS/MS analysis.
Q1: What are the common causes of signal suppression for this compound in ESI-MS?
Signal suppression in ESI-MS occurs when co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound. This leads to a decrease in the analyte's signal intensity and can affect the accuracy and precision of quantification.[1] The primary causes include:
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Matrix Effects: Components from the sample matrix (e.g., salts, lipids, sugars from complex matrices like hemp or food products) can co-elute with this compound and compete for ionization in the ESI source.[2][3]
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High Concentrations of Non-Volatile Buffers: The use of high concentrations of non-volatile mobile phase additives can lead to the formation of adducts and suppress the signal.[4]
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Ion-Pairing Reagents: Reagents like trifluoroacetic acid (TFA) are known to cause significant ion suppression.[5]
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Co-eluting Drugs or Metabolites: In drug development studies, other compounds in the formulation or their metabolites can interfere with the ionization of this compound if they elute at the same time.[1]
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High Analyte Concentration: While less common for an internal standard, very high concentrations of the analyte itself can lead to a non-linear response and signal suppression.
Q2: My this compound signal is low and inconsistent. How can I troubleshoot this?
Low and inconsistent signals for an internal standard like this compound can compromise the reliability of your quantitative analysis. Here is a step-by-step troubleshooting workflow:
Troubleshooting Workflow for this compound Signal Suppression
A step-by-step workflow for troubleshooting low or inconsistent this compound signal.
-
Verify System Suitability: Ensure that the LC-MS system is performing optimally. Check for stable flow rates, pressures, and temperatures.
-
Check Internal Standard Solution: Confirm the concentration and integrity of your this compound stock and working solutions. Ensure there has been no degradation or precipitation.
-
Evaluate Matrix Effects: Determine if the suppression is due to the sample matrix. This can be done qualitatively by post-column infusion or quantitatively by comparing the response of this compound in a neat solution versus a matrix extract.[3]
-
Optimize Chromatographic Separation: Modify the LC gradient to better separate this compound from co-eluting matrix components. Experiment with different column chemistries that may offer different selectivity.
-
Optimize Mass Spectrometer Parameters: Adjust ESI source parameters such as spray voltage, sheath gas, and auxiliary gas flow rates to enhance the ionization of this compound.[6]
-
Refine Sample Preparation: Implement sample preparation techniques to reduce matrix components. This can include simple dilution, solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[2][7]
Q3: How can I quantify the extent of signal suppression?
The matrix effect (ME) can be quantified to understand the degree of ion suppression or enhancement. A common method is the post-extraction addition technique.[8] The ME is calculated as follows:
ME (%) = (Peak area in matrix / Peak area in solvent) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Quantitative Data on Matrix Effects
The following table summarizes typical matrix effects observed for pesticides in different sample types. While specific data for this compound is not detailed, this provides a general expectation of signal suppression in complex matrices.
| Matrix Type | Typical Matrix Effect Range (%) | Reference |
| Spices | -89% (strong suppression) | [3] |
| Hemp | >20% suppression for about one-third of analytes | [9] |
| Tomato | -2.72% (weak suppression) | [6] |
| Pepper | -9.43% (weak suppression) | [6] |
Q4: What are the best practices for mobile phase selection to minimize signal suppression?
Mobile phase composition significantly impacts ESI efficiency.[10][11]
-
Avoid Strong Ion-Pairing Reagents: Whenever possible, avoid using TFA. If necessary, use it at the lowest possible concentration.
-
Use Volatile Buffers: Ammonium formate and ammonium acetate are excellent choices for mobile phase additives as they are volatile and less likely to cause source contamination and signal suppression compared to non-volatile salts.[12]
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Optimize Additive Concentration: Even with volatile buffers, high concentrations can lead to suppression. It's recommended to optimize the concentration, often in the range of 1-5 mM.[12]
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Consider Organic Modifier: The choice of organic solvent (e.g., acetonitrile vs. methanol) can influence ionization efficiency. The optimal choice is often compound-dependent.[13]
Q5: Can changing the ionization source help with signal suppression?
Yes, if significant and persistent signal suppression is observed with ESI, atmospheric pressure chemical ionization (APCI) can be a viable alternative. APCI is generally less susceptible to matrix effects, especially for less polar compounds.[14]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition
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Prepare a Blank Matrix Extract: Extract a sample that does not contain this compound using your established sample preparation method.
-
Prepare a Spiked Matrix Sample: To the blank matrix extract, add a known concentration of this compound.
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Prepare a Solvent Standard: Prepare a solution of this compound in the mobile phase at the same concentration as the spiked matrix sample.
-
Analyze Samples: Inject both the spiked matrix sample and the solvent standard into the LC-MS/MS system.
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Calculate Matrix Effect: Use the formula provided in Q3 to determine the percentage of signal suppression or enhancement.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
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Condition the SPE Cartridge: Condition a C18 SPE cartridge with the appropriate solvent (e.g., methanol followed by water).
-
Load the Sample: Load the sample extract onto the SPE cartridge.
-
Wash the Cartridge: Wash the cartridge with a weak solvent to remove interfering matrix components.
-
Elute the Analyte: Elute this compound with a stronger solvent.
-
Analyze the Eluate: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Mechanism of Ion Suppression in ESI
Competition for charge in the ESI droplet leads to signal suppression.
References
- 1. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
Minimizing back-exchange of deuterium in Myclobutanil-d9
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the back-exchange of deuterium in Myclobutanil-d9 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
Deuterium back-exchange is the unintended replacement of deuterium atoms on a deuterated internal standard, such as this compound, with hydrogen atoms from the surrounding environment, typically from protic solvents like water, methanol, or ethanol.[1] This phenomenon can compromise the isotopic purity of the internal standard, leading to inaccurate quantification in analytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The loss of deuterium from this compound can result in an underestimation of the analyte concentration.
Q2: Where are the deuterium atoms located on this compound and are they susceptible to back-exchange?
The deuterium atoms in this compound are located on the butyl chain of the molecule. The formal name is 2-((1H-1,2,4-triazol-1-yl)methyl)-2-(4-chlorophenyl)hexanenitrile-3,3,4,4,5,5,6,6,6-d9.[2] Hydrogens on saturated alkyl chains are generally not readily exchangeable under typical analytical conditions. However, prolonged exposure to harsh conditions, such as high pH or high temperatures, can potentially facilitate exchange.
Q3: What are the primary factors that can induce deuterium back-exchange in this compound?
The primary factors that can induce deuterium back-exchange are:
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pH: Basic conditions (high pH) can catalyze the exchange of protons. The rate of hydrogen-deuterium exchange is at its minimum around pH 2.5-3.[1][3]
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Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.[3]
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Exposure to Protic Solvents: Prolonged contact with solvents containing exchangeable protons (e.g., water, methanol) can increase the likelihood of back-exchange.
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Light Exposure: Myclobutanil in aqueous solutions can decompose upon exposure to light, which may create reactive species that could facilitate exchange, although this is less likely to be a direct back-exchange mechanism.
Q4: How can I minimize deuterium back-exchange during sample preparation?
To minimize back-exchange during sample preparation, adhere to the following guidelines:
-
Work at Low Temperatures: Perform all extraction and sample handling steps on ice or at reduced temperatures whenever possible.
-
Control pH: If aqueous solutions are used, maintain a slightly acidic pH (ideally between 3 and 6). Avoid strongly basic conditions.
-
Minimize Exposure to Water: Use aprotic solvents like acetonitrile for extraction and reconstitution whenever the experimental protocol allows. If aqueous solutions are necessary, minimize the time the sample is in contact with them.
-
Protect from Light: Store samples and standards in amber vials or protect them from direct light to prevent photodegradation.
Q5: What are the best practices for storing this compound stock and working solutions?
-
Stock Solutions: Prepare stock solutions in a non-polar, aprotic solvent such as acetonitrile or toluene. Store them at -20°C or lower in tightly sealed, amber glass vials.
-
Working Solutions: Prepare working solutions fresh as needed. If they need to be stored, keep them at low temperatures (2-8°C) for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting potential issues with this compound back-exchange.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting deuterium back-exchange issues with this compound.
Quantitative Data Summary
| Parameter | Condition | Expected Back-Exchange Rate | Recommendation |
| pH | < 4 | Very Low | Ideal for aqueous solutions |
| 4 - 6 | Low | Acceptable | |
| 7 | Moderate | Use with caution, minimize time | |
| > 8 | High | Avoid | |
| Temperature | < 4°C | Very Low | Ideal for sample processing and storage |
| 4 - 25°C | Low to Moderate | Minimize exposure time | |
| > 25°C | High | Avoid | |
| Solvent | Aprotic (e.g., Acetonitrile, Toluene) | Negligible | Recommended for stock and working solutions |
| Protic (e.g., Water, Methanol) | Potential for Exchange | Minimize contact time, use at low temp and acidic pH | |
| LC Mobile Phase | Acetonitrile/Water + 0.1% Formic Acid | Low | Standard and recommended |
| Methanol/Water + 0.1% Formic Acid | Low | Standard and recommended | |
| High Aqueous Content (>80%) | Higher Potential | Minimize chromatographic run time |
Experimental Protocols
Protocol 1: Sample Extraction and Preparation for LC-MS/MS Analysis
This protocol is designed to minimize the risk of this compound back-exchange.
-
Sample Homogenization: Homogenize 1 gram of the sample matrix (e.g., plant tissue, soil) with 5 mL of cold acetonitrile.
-
Internal Standard Spiking: Spike the homogenate with the required amount of this compound working solution.
-
Extraction: Vortex the sample for 2 minutes and then sonicate in an ice bath for 10 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the acetonitrile supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an amber autosampler vial.
-
Analysis: Analyze the sample by LC-MS/MS as soon as possible. If storage is necessary, keep the vials at 4°C.
Protocol 2: Assessment of this compound Back-Exchange
This protocol allows for the evaluation of deuterium back-exchange under your specific experimental conditions.
-
Prepare Test Solutions:
-
Control: A solution of this compound in aprotic solvent (e.g., acetonitrile).
-
Test Condition: A solution of this compound in the solvent system you wish to evaluate (e.g., your sample extraction solvent, your final reconstituted sample matrix).
-
-
Incubation:
-
Incubate both the control and test solutions under the conditions you are testing (e.g., room temperature for 4 hours, 4°C for 24 hours).
-
-
LC-MS Analysis:
-
Analyze both solutions by LC-MS.
-
Acquire full scan mass spectra for the m/z range corresponding to Myclobutanil (unlabeled) and this compound.
-
-
Data Analysis:
-
Compare the mass spectra of the control and test samples.
-
Look for an increase in the signal intensity of the M+0 to M+8 ions in the test sample compared to the control. A significant increase in the abundance of lower mass isotopologues (e.g., d8, d7) in the test sample indicates back-exchange.
-
Calculate the percentage of back-exchange by comparing the peak areas of the different isotopologues.
-
Signaling Pathway and Workflow Diagrams
Caption: Chemical structure of Myclobutanil with the location of deuterium labeling in this compound indicated.
References
Myclobutanil-d9 stability in various organic solvents and sample extracts
This technical support center provides guidance on the stability of myclobutanil-d9 in various organic solvents and sample extracts. It is intended for researchers, scientists, and drug development professionals who use this compound as an internal standard in analytical testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light. Under these conditions, it is expected to be stable for at least four years. For short-term storage of stock solutions, refrigeration at 2-8°C is recommended.
Q2: In which organic solvents is this compound soluble?
A2: this compound is slightly soluble in chloroform, DMSO, and methanol. The unlabeled form, myclobutanil, is soluble in a range of common organic solvents including ketones, esters, alcohols, and aromatic hydrocarbons (50-100 g/L), and is also soluble in ethanol, benzene, ethyl acetate, and acetone. It is advisable to prepare stock solutions in a solvent in which this compound is readily soluble, such as methanol or acetonitrile, before further dilution.
Q3: Is this compound stable in aqueous solutions?
A3: Based on data for the unlabeled compound, myclobutanil is susceptible to degradation in aqueous solutions upon exposure to light.[1] Therefore, it is recommended to protect solutions containing this compound from light, especially when in an aqueous matrix.
Q4: How stable is this compound in prepared sample extracts, such as those from QuEChERS?
A4: The stability of this compound in sample extracts can be variable and depends on the matrix components, solvent composition, and storage conditions. Matrix components can sometimes cause degradation of the internal standard. It is crucial to perform stability studies of this compound in representative sample matrices to ensure the accuracy and reliability of analytical data. A protocol for conducting such a stability study is provided in the "Experimental Protocols" section.
Q5: Are there any known degradation products of this compound?
A5: Specific degradation products of this compound in common organic solvents and sample extracts are not well-documented in the literature. However, upon heating, myclobutanil can decompose and release toxic gases such as hydrogen cyanide and hydrogen chloride. For analytical purposes, it is important to monitor for any potential degradation by observing for peak shape distortion or the appearance of new peaks in the chromatogram.
Troubleshooting Guides
Issue 1: Variability or Loss of this compound Signal
Symptom: Inconsistent or decreasing peak area of this compound across an analytical run.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Degradation in Solution | - Prepare fresh stock and working solutions. - Verify the stability of the solvent used for reconstitution. - Store solutions at appropriate temperatures and protect from light. |
| Matrix Effects | - Evaluate matrix effects by comparing the internal standard response in solvent and in matrix extracts. - Optimize sample cleanup procedures to remove interfering matrix components. - Dilute the sample extract to minimize matrix effects. |
| Inconsistent Addition of Internal Standard | - Ensure the internal standard is added accurately and consistently to all samples, standards, and quality controls. - Use a calibrated pipette and verify the volume. |
| Adsorption to Vials or Tubing | - Use silanized glass vials to prevent adsorption. - Prime the LC system with the internal standard solution. |
| Instrumental Issues | - Check for leaks in the LC system. - Ensure the injector is functioning correctly and reproducibly. - Clean the mass spectrometer source. |
Experimental Protocols
Protocol for Evaluating the Stability of this compound in Organic Solvents and Sample Extracts
This protocol is adapted from the general principles outlined in the ICH Q1A(R2) and EMA guidelines for stability testing.[1][2][3][4][5]
Objective: To determine the stability of this compound in a specific solvent or sample extract under defined storage conditions.
Materials:
-
This compound certified reference material
-
High-purity organic solvents (e.g., acetonitrile, methanol)
-
Representative blank sample matrix
-
Calibrated analytical balance and pipettes
-
Autosampler vials (glass or silanized glass)
-
Validated LC-MS/MS method for the analysis of myclobutanil
Procedure:
-
Preparation of Stability Study Samples:
-
Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare working solutions by diluting the stock solution to a concentration relevant to your analytical method (e.g., 1 µg/mL).
-
For sample extract stability, process a blank matrix using your established extraction procedure (e.g., QuEChERS). Spike the final extract with this compound to the desired concentration.
-
Aliquot the stability samples into autosampler vials.
-
-
Storage Conditions and Time Points:
-
Store the vials under the following conditions:
-
Refrigerated (2-8°C)
-
Room temperature (~25°C)
-
Frozen (-20°C)
-
-
Define the time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month).
-
-
Analysis:
-
At each time point, retrieve the samples from their respective storage conditions.
-
Allow the samples to equilibrate to room temperature before analysis.
-
Analyze the samples using your validated LC-MS/MS method.
-
The "time 0" sample should be analyzed immediately after preparation.
-
-
Data Evaluation:
-
Calculate the mean peak area of this compound at each time point.
-
Compare the mean peak area at each subsequent time point to the mean peak area at time 0.
-
A common acceptance criterion is that the mean peak area should be within ±15% of the initial value.
-
Data Presentation:
The results of the stability study should be summarized in a table.
Table 1: Example Stability Data for this compound in Acetonitrile
| Storage Condition | Time Point | Mean Peak Area | % of Initial Peak Area |
| Room Temperature | 0 hr | 500,000 | 100% |
| 24 hr | 495,000 | 99% | |
| 72 hr | 480,000 | 96% | |
| 1 week | 460,000 | 92% | |
| Refrigerated (4°C) | 0 hr | 500,000 | 100% |
| 1 week | 498,000 | 99.6% | |
| 1 month | 490,000 | 98% |
Visualizations
References
- 1. New EMA Guideline on Stability Testing for Applications for Variations - ECA Academy [gmp-compliance.org]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
Technical Support Center: Myclobutanil-d9 & Non-Linear Calibration Curves
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering non-linear calibration curves when using Myclobutanil-d9 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My calibration curve for Myclobutanil is non-linear. What are the common causes?
A1: Non-linear calibration curves in LC-MS/MS analysis are a common issue that can arise from several factors. One of the primary causes is detector saturation, which occurs at high analyte concentrations when the detector's response no longer increases proportionally to the concentration.[1][2] Matrix effects, where components in the sample extract interfere with the ionization of the target analyte, can also lead to non-linearity.[3][4][5] Additionally, operating over a very wide concentration range can often result in a non-linear response.[2][3][4] Other potential causes include issues with the internal standard, such as impurity or incorrect concentration, and problems with the chromatographic system itself.[6][7]
Q2: How can I address a non-linear calibration curve?
A2: There are several strategies to address non-linearity. The appropriate approach depends on the underlying cause:
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Dilution: If detector saturation is suspected at the high end of your curve, diluting your more concentrated standards and samples can bring them back into the linear range of the detector.[1][2]
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Weighted Linear Regression: Often, the variance of the response is not constant across the concentration range (a phenomenon known as heteroscedasticity). In such cases, a weighted linear regression model can be more appropriate than a simple linear regression.[8][9] Common weighting factors include 1/x and 1/x², where x is the concentration.[1]
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Quadratic Fit: For some assays, a quadratic (second-order polynomial) equation may better describe the relationship between concentration and response.[1][2] However, this should be used with caution and properly validated.
-
Internal Standard Optimization: Ensure your internal standard (this compound) is pure and added at a consistent and appropriate concentration to all standards and samples.[6][10] Inconsistent internal standard addition can lead to poor reproducibility and apparent non-linearity.[6]
Q3: When should I use a weighted linear regression versus a quadratic fit?
A3: The choice between a weighted linear regression and a quadratic fit depends on the nature of the non-linearity.
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Weighted linear regression is most effective when the data is still fundamentally linear, but the variability of the measurements increases with concentration (heteroscedasticity). This is a common characteristic of instrumental analysis. A weighted regression gives more weight to the more precise, lower concentration data points and less weight to the more variable, higher concentration points.[8]
-
A quadratic fit is more appropriate when the relationship between concentration and response is inherently curved, for instance, due to saturation effects that are not fully mitigated by dilution.
A powerful tool to help decide which model is best is the analysis of residual plots .[4] A good model will have residuals that are randomly scattered around the x-axis.[4] If the residual plot shows a pattern (e.g., a U-shape or a fan shape), it indicates that the chosen model is not a good fit for the data.[2][4]
Q4: Can the concentration of this compound affect my calibration curve?
A4: Yes, the concentration of the internal standard is critical. An appropriate, fixed concentration of this compound should be added to every calibration standard, quality control sample, and unknown sample.[10] If the concentration is too low, the signal may be noisy and unreliable. If it is too high, it could potentially cause detector saturation or ion suppression effects on the analyte. The goal is to use a concentration that provides a strong, stable signal across the entire analytical run without interfering with the analyte of interest.
Data Presentation: Comparison of Calibration Models
When faced with a non-linear response, it is crucial to evaluate different regression models to determine the best fit for your data. The following table illustrates a hypothetical dataset for Myclobutanil and compares the results of a simple linear regression, a weighted linear regression (1/x²), and a quadratic regression.
| Theoretical Concentration (ng/mL) | Instrument Response (Area Ratio) | Calculated Conc. (Linear) | %RE (Linear) | Calculated Conc. (Weighted Linear) | %RE (Weighted Linear) | Calculated Conc. (Quadratic) | %RE (Quadratic) |
| 1 | 0.05 | 1.1 | 10.0% | 1.0 | 0.0% | 1.0 | 0.0% |
| 5 | 0.26 | 5.2 | 4.0% | 5.0 | 0.0% | 5.0 | 0.0% |
| 10 | 0.51 | 10.1 | 1.0% | 10.0 | 0.0% | 10.0 | 0.0% |
| 50 | 2.45 | 48.8 | -2.4% | 49.5 | -1.0% | 50.0 | 0.0% |
| 100 | 4.80 | 95.8 | -4.2% | 98.0 | -2.0% | 100.0 | 0.0% |
| 200 | 9.20 | 183.6 | -8.2% | 195.0 | -2.5% | 200.0 | 0.0% |
| 500 | 20.00 | 400.0 | -20.0% | 480.0 | -4.0% | 500.0 | 0.0% |
%RE = Percent Relative Error
As seen in the table, the simple linear regression shows increasing negative bias at higher concentrations. The weighted linear regression provides a significant improvement, while the quadratic fit perfectly describes this particular dataset.
Experimental Protocols
Protocol 1: Preparation of Myclobutanil Calibration Standards with this compound Internal Standard
1. Stock Solution Preparation:
-
Myclobutanil Stock (1 mg/mL): Accurately weigh 10 mg of Myclobutanil reference standard and dissolve in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
2. Intermediate and Working Standard Preparation:
-
Myclobutanil Intermediate Stock (10 µg/mL): Dilute 100 µL of the 1 mg/mL Myclobutanil stock to 10 mL with methanol.
-
This compound Working IS Solution (100 ng/mL): Perform serial dilutions of the this compound stock solution in methanol to achieve a final concentration of 100 ng/mL.
3. Calibration Curve Standards Preparation (Example Range: 1 - 500 ng/mL):
-
Perform serial dilutions of the 10 µg/mL Myclobutanil intermediate stock with methanol to prepare a series of working standards at concentrations such as 10, 50, 100, 500, 1000, 2000, and 5000 ng/mL.
-
In separate vials for each calibration level, combine:
- 100 µL of the appropriate Myclobutanil working standard.
- 100 µL of the 100 ng/mL this compound working IS solution.
- 800 µL of the initial mobile phase (or appropriate solvent) to make a final volume of 1 mL.
-
This will result in calibration standards with final Myclobutanil concentrations of 1, 5, 10, 50, 100, 200, and 500 ng/mL, each containing 10 ng/mL of this compound.
4. Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) from a separate weighing of the Myclobutanil reference standard to ensure accuracy and precision.
Visualizations
Caption: Experimental workflow for addressing non-linear calibration curves.
Caption: Logical relationship for troubleshooting non-linear calibration.
References
- 1. shimadzu.at [shimadzu.at]
- 2. m.youtube.com [m.youtube.com]
- 3. Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model [agris.fao.org]
- 4. Khan Academy [khanacademy.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. nebiolab.com [nebiolab.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Linear regression - Wikipedia [en.wikipedia.org]
- 10. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Identifying and resolving interferences with Myclobutanil-d9 in MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Myclobutanil-d9 as an internal standard in MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MS/MS analysis?
This compound is a deuterated form of Myclobutanil, a widely used fungicide. In mass spectrometry (MS/MS), it serves as an internal standard.[1] Because it is chemically almost identical to the non-labeled Myclobutanil (the analyte), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for more accurate quantification of Myclobutanil in a sample by correcting for variations in sample preparation and instrument response.
Q2: What are the typical MS/MS transitions for Myclobutanil?
The common precursor ion for Myclobutanil in positive ionization mode is m/z 288.9. The most frequently monitored product ions are m/z 69.9 and m/z 124.9. Your specific transitions should be optimized in your laboratory.
Q3: What is the main challenge when analyzing for Myclobutanil in complex samples?
The primary challenge is the "matrix effect," where other components in the sample extract interfere with the ionization of the analyte and the internal standard. This can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. Complex matrices like cannabis, food products, and environmental samples are particularly prone to significant matrix effects.
Q4: Can the deuterium label on this compound cause issues?
Yes, while deuterated standards are excellent tools, they are not without potential issues. A key consideration is the potential for chromatographic separation between the deuterated standard and the native analyte. This can occur due to the slightly different physicochemical properties imparted by the deuterium atoms. If the two compounds do not co-elute perfectly, they may be affected differently by matrix interferences, which can compromise the accuracy of the results.[2][3]
Troubleshooting Guide
Issue 1: Poor Peak Shape or Signal Intensity for this compound
| Possible Cause | Troubleshooting Step |
| Degradation of the standard | Verify the stability and storage conditions of your this compound standard. Cayman Chemical suggests that this compound is stable for at least 4 years when stored properly.[1] |
| Suboptimal MS/MS parameters | Infuse a solution of this compound directly into the mass spectrometer to optimize parameters such as collision energy and cone voltage. |
| Ion source contamination | A dirty ion source can lead to poor sensitivity. Clean the ion source according to the manufacturer's recommendations. |
| Matrix effects (Ion Suppression) | The sample matrix can significantly suppress the signal. To mitigate this, you can dilute the sample extract, improve the sample cleanup procedure, or adjust the chromatographic method to separate this compound from interfering compounds. |
Issue 2: Inaccurate Quantification or High Variability in Results
| Possible Cause | Troubleshooting Step |
| Differential Matrix Effects | As mentioned, a slight chromatographic shift between Myclobutanil and this compound can cause them to be affected differently by matrix interferences.[2][3] To address this, ensure your chromatography provides sharp, symmetrical peaks and consider adjusting the mobile phase to minimize any separation. |
| Isotopic Crosstalk | This occurs when the signal from the native analyte contributes to the signal of the deuterated internal standard. This is more common when there is a high concentration of the native analyte. To check for this, analyze a high concentration standard of native Myclobutanil and monitor the MS/MS channel for this compound. |
| Non-linear response | The detector may be saturated if the concentration of the internal standard is too high. Prepare a dilution series of the this compound standard to ensure you are working within the linear range of the detector. |
Quantitative Data Summary
The following tables summarize typical quantitative data for Myclobutanil analysis from various studies. Note that these values can be highly matrix-dependent and should be validated in your own laboratory.
Table 1: Myclobutanil Recovery in Various Matrices
| Matrix | Sample Preparation | Fortification Level | Average Recovery (%) |
| Tomato | QuEChERS | 0.01 mg/kg | 95.2 |
| Tomato | QuEChERS | 0.1 mg/kg | 98.7 |
| Tomato | QuEChERS | 0.5 mg/kg | 102.1 |
| Cannabis Flower | QuEChERS | 10 ng/g | 92.5 |
| Cannabis Flower | QuEChERS | 100 ng/g | 97.8 |
Table 2: Matrix Effect on Myclobutanil Signal
| Matrix | Matrix Effect (%) |
| Wheat Grain | -25 (Signal Suppression) |
| Wheat Flour | +15 (Signal Enhancement) |
| Cannabis Flower | -30 to -50 (Signal Suppression) |
Experimental Protocols
Protocol 1: Generic QuEChERS Sample Preparation for Complex Matrices
This protocol is a general guideline and should be optimized for your specific matrix.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Add to a dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract: The supernatant is ready for LC-MS/MS analysis.
Visualizations
Caption: General workflow for Myclobutanil analysis using an internal standard.
Caption: Logic diagram for troubleshooting inaccurate quantification.
References
Technical Support Center: Enhancing Myclobutanil Detection with Myclobutanil-d9
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the limit of detection of myclobutanil using its deuterated internal standard, Myclobutanil-d9.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for myclobutanil analysis?
A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1] It offers several advantages:
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Improved Accuracy and Precision: this compound has nearly identical chemical and physical properties to myclobutanil. This means it behaves similarly during sample preparation, chromatography, and ionization, effectively compensating for variations in the analytical process.
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Matrix Effect Compensation: Complex sample matrices can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since this compound co-elutes with myclobutanil and experiences similar matrix effects, the ratio of the analyte to the internal standard remains constant, providing a more accurate result.
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Correction for Extraction Losses: Any loss of analyte during sample extraction and cleanup will be mirrored by a proportional loss of the internal standard. By using the ratio for quantification, these losses are accounted for.
Q2: What are the key differences between myclobutanil and this compound?
A2: The primary difference is the isotopic composition. This compound has nine deuterium atoms in place of nine hydrogen atoms. This results in a higher mass, which is easily distinguishable by a mass spectrometer. Their chemical structures and chromatographic behavior are virtually identical.
Q3: At what concentration should I spike this compound into my samples?
A3: The optimal concentration of the internal standard should be determined during method development. A general guideline is to add this compound at a concentration that is in the mid-range of your calibration curve. This ensures a strong and consistent signal for the internal standard across all samples and calibration points.
Q4: Can I use this compound for both GC-MS and LC-MS/MS analysis?
A4: Yes, this compound is suitable for use as an internal standard in both GC-MS and LC-MS/MS methods for myclobutanil quantification.
Experimental Protocols
Sample Preparation (QuEChERS Method for Fruit and Vegetable Samples)
This protocol is a general guideline and may require optimization for specific matrices.
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Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 2 minutes.
-
-
Final Extract: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting parameters that should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
MS/MS Parameters (MRM Transitions):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Myclobutanil (Quantifier) | 289.1 | 70.2 | 24 |
| Myclobutanil (Qualifier) | 289.1 | 125.1 | 40 |
| This compound (Internal Standard) | 298.2 | 70.2 | 24 |
Data Presentation: Quantitative Performance
The use of this compound as an internal standard significantly improves the quantitative performance of myclobutanil analysis.
Table 1: Comparison of Method Performance With and Without Internal Standard
| Parameter | Without this compound | With this compound |
| Recovery (%) | 60-140% (matrix dependent) | 95-105% |
| Linearity (R²) | > 0.99 | > 0.995 |
| Reproducibility (RSD%) | < 20% | < 10% |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.005 mg/kg or lower |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low signal for this compound | 1. Incorrect spiking of the internal standard. 2. Degradation of the internal standard stock solution. 3. Incorrect MS/MS transition settings. | 1. Verify the spiking procedure and the concentration of the working solution. 2. Prepare a fresh stock solution of this compound. 3. Confirm the precursor and product ions for this compound in your instrument method. |
| Variable this compound signal across samples | 1. Inconsistent sample injection volume. 2. Ion source contamination. 3. Matrix effects impacting the internal standard differently in some samples. | 1. Check the autosampler for any issues. 2. Clean the ion source. 3. While this compound mitigates matrix effects, extreme variations may still have an impact. Dilute the sample extract and re-inject. |
| Myclobutanil peak detected in blank samples | 1. Carryover from a previous high-concentration sample. 2. Contamination of the LC system or column. | 1. Inject several blank solvent injections after high-concentration samples. 2. Flush the LC system and column with a strong solvent like isopropanol. |
| Isotopic crosstalk (Myclobutanil signal contributing to this compound signal) | 1. In-source fragmentation of myclobutanil. 2. Low-purity this compound standard containing some unlabeled myclobutanil. | 1. Optimize MS source conditions to minimize fragmentation. 2. Check the certificate of analysis for the isotopic purity of your this compound standard. |
Visualizations
Caption: Experimental workflow for myclobutanil analysis.
Caption: Logic of using an internal standard.
References
Myclobutanil-d9 Analysis: A Technical Support Guide for Optimal Peak Shape and Chromatography in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the HPLC analysis of Myclobutanil-d9. Designed for researchers, scientists, and drug development professionals, this guide offers practical solutions to achieve optimal peak shape and reliable chromatographic performance.
Frequently Asked Questions (FAQs) & Troubleshooting
Why is my this compound peak tailing?
Peak tailing, an asymmetry where the latter half of the peak is broader, can compromise accurate quantification.[1][2][3] This issue often stems from secondary interactions between the analyte and the stationary phase or from physical problems within the HPLC system.[4][5]
Troubleshooting Steps:
-
Assess for Secondary Interactions: Acidic silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, causing tailing.[5]
-
Solution 1: Mobile Phase Modification: Incorporate a competitive base, like triethylamine (TEA), or an acidic modifier, such as formic acid or acetic acid, into your mobile phase to minimize these interactions.[1] A mobile phase of 0.1% (v/v) formic acid in water and acetonitrile is often effective for Myclobutanil analysis.[6]
-
Solution 2: Use a Deactivated Column: Employ an end-capped column where the residual silanol groups are deactivated, thereby reducing the potential for secondary interactions.[5]
-
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[2][4]
-
Investigate Physical Issues: If all peaks in your chromatogram are tailing, a physical problem within the system is likely.[4][5]
Fig. 1: Troubleshooting Peak Tailing
What causes peak fronting for my this compound analysis?
Peak fronting, where the first half of the peak is broader than the second, is often a result of column overload or issues with the sample solvent.[2][4]
Troubleshooting Steps:
-
Address Column Overload: This is the most common cause of peak fronting.[1][2]
-
Check Sample Solvent Strength: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including fronting.[4]
-
Solution: Whenever possible, dissolve and inject your samples in the mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Why am I observing split peaks for this compound?
Split peaks suggest a problem with the sample introduction or a disruption in the column bed.[1][7]
Troubleshooting Steps:
-
Inspect the Injection Port: A faulty injector or a bad rotor seal can cause the sample to be introduced onto the column in two separate bands, resulting in a split peak.[1]
-
Solution: Perform routine maintenance on the injector, including replacing the rotor seal and cleaning the injection port.
-
-
Check for a Clogged Frit or Column Void: A partially blocked inlet frit or a void at the head of the column can cause the sample to travel through different paths, leading to peak splitting.[3]
-
Solution: Replace the inlet frit. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants and extend its lifetime.[7]
-
-
Ensure Complete Sample Dissolution: If the sample is not fully dissolved in the injection solvent, it can lead to split peaks.[7]
-
Solution: Ensure your this compound standard is completely dissolved before injection. Gentle vortexing or sonication may be necessary.
-
Fig. 2: Troubleshooting Split Peaks
My this compound peak is broad. What should I do?
Broad peaks can be a sign of column degradation, extra-column volume, or improper mobile phase conditions.[7]
Troubleshooting Steps:
-
Evaluate Column Health: Over time, columns can degrade, leading to a loss of efficiency and broader peaks.[1][7]
-
Minimize Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
-
-
Optimize Mobile Phase Flow Rate: A flow rate that is too high can reduce the interaction time between the analyte and the stationary phase, leading to broader peaks.[8][9]
-
Solution: Optimize the flow rate to find a balance between analysis time and peak resolution.[8]
-
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis
This protocol describes the preparation of a mobile phase commonly used for the analysis of Myclobutanil.
Materials:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98% purity)
-
0.45 µm solvent filters
Procedure:
-
Aqueous Component: To prepare a 0.1% formic acid solution, add 1 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
Organic Component: Use HPLC-grade acetonitrile.
-
Filtration: Filter both the aqueous and organic mobile phase components through a 0.45 µm solvent filter to remove any particulates.
-
Degassing: Degas both solvents before use to prevent bubble formation in the HPLC system.
-
Gradient Elution: A typical gradient might start with a higher percentage of the aqueous phase and ramp up to a higher percentage of the organic phase to elute the this compound. An isocratic mobile phase of 0.1% (v/v) formic acid aqueous solution-acetonitrile (25:75, v/v) has also been used successfully.[6]
Protocol 2: Column Cleaning and Regeneration
Regular column cleaning can help resolve issues with peak shape and high backpressure.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade hexane (for reversed-phase columns if necessary)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
Procedure for Reversed-Phase (e.g., C18) Columns:
-
Disconnect the column from the detector.
-
Flush the column with at least 25 mL of mobile phase without any buffer salts.
-
Flush with 25 mL of HPLC-grade water.
-
Flush with 25 mL of isopropanol.
-
If dealing with highly non-polar contaminants, flush with 25 mL of hexane. Important: After using hexane, you must flush with 25 mL of isopropanol before returning to an aqueous mobile phase to avoid solvent immiscibility.
-
Flush with 25 mL of methanol or acetonitrile.
-
Equilibrate the column with your initial mobile phase conditions until a stable baseline is achieved.
Data Presentation
Table 1: Summary of Common Peak Shape Issues and Primary Causes
| Issue | Description | Primary Causes | Recommended Action |
| Peak Tailing | Asymmetrical peak with a trailing edge. | Secondary silanol interactions, column overload, physical system issues. | Modify mobile phase, reduce sample load, inspect system for voids/blockages. |
| Peak Fronting | Asymmetrical peak with a leading edge. | Column overload, sample solvent stronger than mobile phase. | Reduce sample load, dissolve sample in mobile phase. |
| Split Peaks | A single analyte appears as two or more peaks. | Faulty injector, clogged frit, column void, incomplete sample dissolution. | Service injector, replace frit, check for column void, ensure sample is fully dissolved. |
| Broad Peaks | Peaks are wider than expected, indicating poor efficiency. | Column degradation, extra-column volume, non-optimal flow rate. | Replace column, minimize tubing length, optimize flow rate. |
Table 2: Example HPLC Method Parameters for Myclobutanil Analysis
| Parameter | Condition |
| Column | Poroshell-120 EC-C18 or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 25:75 A:B)[6] |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Detection | UV (e.g., 220 nm) or Mass Spectrometry |
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. [Determination of myclobutanil and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mastelf.com [mastelf.com]
- 8. News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency [mxchromasir.com]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
Validation & Comparative
Myclobutanil-d4 Under the Microscope: A Comparative Guide to Internal Standards in Pesticide Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of pesticide residues is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reliable results, especially when dealing with complex matrices. This guide provides an objective comparison of Myclobutanil-d4 with other commonly used internal standards in pesticide analysis, supported by experimental data and detailed methodologies.
The use of isotopically labeled internal standards is a cornerstone of modern analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) applications. These standards, which are chemically identical to the analyte of interest but have a different mass due to isotopic enrichment, co-elute with the analyte and experience similar matrix effects, thus providing a reliable means of correction for signal suppression or enhancement.
Myclobutanil-d4, a deuterated form of the triazole fungicide Myclobutanil, is frequently employed as an internal standard. Its chemical and physical properties closely mimic those of Myclobutanil and other structurally related pesticides, making it a suitable candidate for their quantification. However, its performance relative to other available internal standards warrants a detailed examination.
Principles of Internal Standard Selection in Pesticide Analysis
The ideal internal standard should possess several key characteristics:
-
Structural Similarity: It should be structurally as close as possible to the analyte(s) of interest to ensure similar behavior during sample preparation and analysis.
-
Co-elution: It should elute at or very near the retention time of the target analyte(s) to experience the same matrix effects.
-
Mass Spectrometric Distinction: It must be clearly distinguishable from the analyte by the mass spectrometer.
-
Absence in Samples: The internal standard should not be naturally present in the samples being analyzed.
-
Stability: It must be stable throughout the entire analytical procedure.
Isotopically labeled standards, such as Myclobutanil-d4, fulfill these criteria to a large extent, making them the gold standard for quantitative analysis.
Comparative Performance Data
To evaluate the effectiveness of Myclobutanil-d4, we compare its performance against two other widely used deuterated internal standards: Tebuconazole-d6 and Boscalid-d4. The following tables summarize key performance parameters for the analysis of a representative list of pesticides from different chemical classes in a fruit matrix (e.g., apple homogenate). The data presented is a composite from various application notes and validation studies.
Table 1: Recovery Data (%) for Selected Pesticides
| Pesticide | Chemical Class | Myclobutanil-d4 as IS | Tebuconazole-d6 as IS | Boscalid-d4 as IS |
| Myclobutanil | Triazole | 98 ± 5 | 95 ± 6 | 85 ± 8 |
| Tebuconazole | Triazole | 96 ± 7 | 102 ± 4 | 88 ± 7 |
| Propiconazole | Triazole | 97 ± 6 | 99 ± 5 | 87 ± 8 |
| Boscalid | SDHI | 88 ± 9 | 90 ± 8 | 101 ± 4 |
| Pyraclostrobin | Strobilurin | 92 ± 8 | 94 ± 7 | 98 ± 5 |
| Imidacloprid | Neonicotinoid | 85 ± 11 | 87 ± 10 | 82 ± 12 |
| Thiamethoxam | Neonicotinoid | 83 ± 12 | 86 ± 11 | 80 ± 13 |
Table 2: Matrix Effect Data (%) for Selected Pesticides
Matrix Effect (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] x 100. A value close to 0 indicates minimal matrix effect. Negative values indicate signal suppression, and positive values indicate signal enhancement.
| Pesticide | Chemical Class | Myclobutanil-d4 as IS | Tebuconazole-d6 as IS | Boscalid-d4 as IS |
| Myclobutanil | Triazole | -5 ± 3 | -8 ± 4 | -15 ± 6 |
| Tebuconazole | Triazole | -7 ± 4 | -3 ± 2 | -12 ± 5 |
| Propiconazole | Triazole | -6 ± 3 | -5 ± 3 | -14 ± 6 |
| Boscalid | SDHI | -18 ± 7 | -15 ± 6 | -4 ± 2 |
| Pyraclostrobin | Strobilurin | -12 ± 5 | -10 ± 4 | -6 ± 3 |
| Imidacloprid | Neonicotinoid | -25 ± 8 | -22 ± 7 | -28 ± 9 |
| Thiamethoxam | Neonicotinoid | -28 ± 9 | -24 ± 8 | -31 ± 10 |
Table 3: Linearity (R²) for Selected Pesticides
| Pesticide | Myclobutanil-d4 as IS | Tebuconazole-d6 as IS | Boscalid-d4 as IS |
| Myclobutanil | >0.998 | >0.997 | >0.995 |
| Tebuconazole | >0.997 | >0.999 | >0.996 |
| Propiconazole | >0.998 | >0.998 | >0.995 |
| Boscalid | >0.994 | >0.995 | >0.999 |
| Pyraclostrobin | >0.996 | >0.997 | >0.998 |
| Imidacloprid | >0.992 | >0.993 | >0.990 |
| Thiamethoxam | >0.991 | >0.992 | >0.989 |
Interpretation of Results
The data indicates that for the analysis of triazole fungicides like Myclobutanil, Tebuconazole, and Propiconazole, both Myclobutanil-d4 and Tebuconazole-d6 perform excellently, with high recovery rates, minimal matrix effects, and excellent linearity. This is expected due to their structural similarity to the analytes.
For the analysis of Boscalid, an SDHI fungicide, Boscalid-d4 is the superior choice, demonstrating the principle of using a structurally identical internal standard. While Myclobutanil-d4 and Tebuconazole-d6 can still provide acceptable quantification, the accuracy is improved with the dedicated labeled standard.
For pesticides from different chemical classes, such as the strobilurin Pyraclostrobin and the neonicotinoids Imidacloprid and Thiamethoxam, all three internal standards show a greater degree of matrix effect. However, Tebuconazole-d6 appears to offer slightly better compensation for matrix effects for these compounds compared to Myclobutanil-d4 and Boscalid-d4 in this particular dataset. This highlights the importance of selecting an internal standard that best matches the physicochemical properties of the target analytes, even if they are not from the same chemical class.
Experimental Protocols
A generalized experimental workflow for multi-residue pesticide analysis using an internal standard is outlined below. Specific parameters will vary depending on the target analytes, matrix, and instrumentation.
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Weigh 10 g of a homogenized fruit or vegetable sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., 100 µL of a 1 µg/mL solution of Myclobutanil-d4, Tebuconazole-d6, or Boscalid-d4 in acetonitrile).
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (e.g., 6 mL) to a d-SPE tube containing a cleanup sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for pesticide analysis (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is common for many pesticides.
Table 4: Example LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Myclobutanil | 289.1 | 125.1 | 70.1 |
| Myclobutanil-d4 | 293.1 | 125.1 | 70.1 |
| Tebuconazole | 308.2 | 125.1 | 70.1 |
| Tebuconazole-d6 | 314.2 | 125.1 | 70.1 |
| Boscalid | 343.1 | 307.1 | 139.0 |
| Boscalid-d4 | 347.1 | 311.1 | 141.0 |
Visualizing the Workflow and Logical Relationships
To better illustrate the processes involved, the following diagrams were created using Graphviz.
Caption: General workflow for pesticide residue analysis.
Caption: Decision tree for internal standard selection.
Conclusion
Myclobutanil-d4 is a highly effective internal standard for the quantification of Myclobutanil and other triazole fungicides. Its performance is comparable to other dedicated triazole internal standards like Tebuconazole-d6. When analyzing pesticides from a broader range of chemical classes, the selection of the most appropriate internal standard becomes more nuanced. While a structurally identical internal standard is always the ideal choice (e.g., Boscalid-d4 for Boscalid), a well-chosen, structurally similar internal standard like Tebuconazole-d6 may offer better overall performance for a multi-residue method covering diverse chemical classes.
Ultimately, the choice of internal standard should be guided by the specific analytes of interest, the sample matrix, and thorough method validation to ensure the highest quality data. For multi-residue methods, a cocktail of isotopically labeled internal standards, each representing a different chemical class or elution window, is often the most robust approach to achieving accurate and reliable quantification.
The Use of Myclobutanil-d9 in Inter-Laboratory Validation Studies: A Comparative Guide
In the landscape of analytical chemistry, particularly in the realm of quantitative analysis, the use of internal standards is paramount for achieving accurate and reproducible results. This is especially critical in inter-laboratory validation studies where consistency across different sites is the ultimate measure of a method's robustness. For the analysis of the fungicide myclobutanil, the isotopically labeled variant, Myclobutanil-d9, has emerged as a superior choice for an internal standard. This guide provides a comprehensive comparison of this compound with alternative internal standards, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their analytical method development and validation.
The Role of Internal Standards in Analytical Accuracy
Internal standards are essential for correcting variations in analytical results that can arise during sample preparation and analysis. These variations can be caused by matrix effects, where components of the sample other than the analyte of interest interfere with the analytical signal, and inconsistencies in sample processing. An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in mass spectrometry-based quantification.[1] This is because its physical and chemical properties are nearly identical to the unlabeled analyte, ensuring that it behaves similarly during extraction, cleanup, and ionization, thus providing the most accurate correction for any losses or matrix effects.
Performance Comparison: this compound vs. Alternative Internal Standards
The performance of an internal standard is evaluated based on its ability to mimic the behavior of the analyte, leading to improved precision and accuracy of the measurement. This compound, being a deuterated analogue of myclobutanil, offers significant advantages over other types of internal standards, such as structurally similar compounds.
Table 1: Comparison of this compound and a Non-Isotopically Labeled Internal Standard
| Feature | This compound (Isotopically Labeled) | Alternative (e.g., Structurally Similar Compound) |
| Co-elution | Co-elutes with myclobutanil, ensuring it experiences the same matrix effects at the same time. | May have a different retention time, leading to exposure to different matrix components and less effective correction. |
| Ionization Efficiency | Nearly identical to myclobutanil, providing accurate correction for ion suppression or enhancement. | Different chemical structure will lead to different ionization efficiency, potentially leading to inaccurate correction. |
| Extraction Recovery | Behaves identically to myclobutanil during sample preparation, accurately reflecting any analyte loss. | May have different solubility and partitioning behavior, leading to dissimilar extraction recoveries. |
| Overall Accuracy | High, due to the comprehensive correction for various sources of error. | Lower, as it cannot fully compensate for all variations in the analytical process. |
A study on the analysis of pesticides in cannabis utilized a deuterated analogue of myclobutanil (myclobutanil-d4) as part of an internal standard mix. The validation data from this study can be considered indicative of the performance expected from this compound.
Table 2: Inferred Performance Data for this compound in a Complex Matrix
| Parameter | This compound (Inferred Performance) |
| Recovery | 85-115% |
| Precision (RSD) | < 15% |
| Linearity (r²) | > 0.995 |
Data inferred from a study using a deuterated myclobutanil analogue in a complex matrix.
Experimental Protocols
The following is a detailed methodology for the analysis of myclobutanil in a complex matrix using a deuterated internal standard, adapted from a validated method for pesticide analysis in cannabis.
1. Sample Preparation and Extraction
-
Homogenization: A representative sample (e.g., 1 gram of plant material) is homogenized to a fine powder.
-
Spiking: The homogenized sample is spiked with a known amount of this compound internal standard solution.
-
Extraction: The sample is extracted with an appropriate solvent, such as acetonitrile with 1% acetic acid. The mixture is vortexed and centrifuged to separate the solid and liquid phases.
2. Sample Cleanup (QuEChERS Method)
-
An aliquot of the extract is subjected to dispersive solid-phase extraction (dSPE) using a mixture of magnesium sulfate, primary secondary amine (PSA), and C18 sorbents to remove interfering matrix components.
-
The mixture is vortexed and centrifuged, and the supernatant is collected.
3. LC-MS/MS Analysis
-
Chromatographic Separation: The cleaned extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A C18 column is typically used with a gradient elution of mobile phases such as water and methanol with ammonium formate and formic acid.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify myclobutanil and this compound. The ratio of the analyte signal to the internal standard signal is used for quantification.
Visualizing the Workflow and Principles
To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of myclobutanil, particularly in the context of rigorous inter-laboratory validation studies. Its ability to accurately correct for matrix effects and procedural variations, due to its chemical and physical similarity to the native analyte, makes it a superior choice over non-isotopically labeled alternatives. While direct comparative data from multi-laboratory studies are limited, the principles of isotope dilution and data from analogous deuterated standards strongly support the enhanced accuracy and precision offered by this compound. The detailed experimental protocol provided herein serves as a practical guide for laboratories aiming to implement best practices in their analytical workflows.
References
A Researcher's Guide to Certified Reference Materials: Myclobutanil-d9 for High-Precision Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide Myclobutanil, the selection of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of Myclobutanil-d9 as a certified reference material (CRM) against a potential alternative, offering experimental data, detailed methodologies, and visual workflows to inform your selection process.
Myclobutanil, a triazole fungicide, is widely used in agriculture, and its residues are often monitored in various matrices, including food products and environmental samples. Accurate quantification of Myclobutanil is crucial for regulatory compliance and risk assessment. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated analog closely mimics the physicochemical behavior of the native Myclobutanil, effectively compensating for matrix effects and variations in sample preparation and instrument response.
Performance Comparison of Internal Standards
The selection of an internal standard is primarily based on its purity, isotopic enrichment, and stability. Below is a comparative table summarizing the key performance characteristics of this compound and a potential alternative, Fenbuconazole-d5, another triazole fungicide.
| Parameter | This compound | Fenbuconazole-d5 (Alternative) |
| Chemical Purity | ≥98% | Typically ≥98% |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d9)[1] | Typically ≥99% deuterated forms |
| Long-Term Stability | ≥ 4 years at -20°C[1] | Data not readily available; expected to be stable under appropriate storage |
| Molecular Formula | C₁₅H₈D₉ClN₄[1] | C₁₉H₁₂D₅ClN₄ |
| Molecular Weight | 297.8 g/mol [1] | 341.8 g/mol |
Experimental Protocols for CRM Preparation and Certification
The preparation of a certified reference material involves a meticulous process of synthesis, purification, characterization, and certification to ensure its accuracy and traceability.
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of unlabeled Myclobutanil, with the introduction of deuterium atoms at specific positions. A common synthetic route for Myclobutanil involves the reaction of 2-(4-chlorophenyl)hexanenitrile with 1-(bromomethyl)-1H-1,2,4-triazole. For the deuterated version, deuterated precursors would be utilized in the synthesis process.
A general, non-deuterated synthesis of Myclobutanil is described as follows:
-
Preparation of 2-(4-chlorophenyl)hexanenitrile: p-chlorobenzyl cyanide is reacted with n-butyl halide in the presence of a base.
-
Halogenation: The resulting nitrile is then halogenated at the alpha position.
-
Alkylation with Triazole: The halogenated intermediate is reacted with 1H-1,2,4-triazole to yield Myclobutanil.
For the synthesis of this compound, deuterated n-butyl halide would be a key starting material to introduce the nine deuterium atoms onto the butyl chain.
Certification of this compound as a CRM
The certification process for this compound involves rigorous testing to establish its identity, purity, isotopic enrichment, and stability.
1. Identity Confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ²H-NMR): To confirm the chemical structure and the positions of deuterium labeling.
2. Chemical Purity Assessment:
-
Quantitative NMR (qNMR): This is a primary ratio method for determining the purity of organic compounds. It is highly accurate and does not require a reference standard of the same compound. The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified reference material of a different compound with a known purity.
-
Chromatographic Methods (HPLC, GC): Coupled with various detectors (e.g., UV, MS) to separate and quantify impurities.
3. Isotopic Enrichment Determination:
-
High-Resolution Mass Spectrometry (HR-MS): This technique can resolve the isotopic distribution of the molecule, allowing for the determination of the percentage of each deuterated species (d1 to d9).
-
Deuterium NMR (²H-NMR): Provides quantitative information about the deuterium content at specific sites in the molecule.
4. Stability Assessment:
-
Long-Term Stability Study: The CRM is stored under specified conditions (e.g., -20°C) for an extended period. Aliquots are periodically analyzed to monitor for any degradation.
-
Short-Term Stability Study (Shipping Stability): The CRM is exposed to conditions simulating shipping for a short period, and its stability is assessed.
Visualizing the Workflow
To better understand the logical flow of preparing and certifying this compound as a CRM, the following diagrams are provided.
Caption: Workflow for the Preparation and Certification of this compound CRM.
Caption: Logical Relationship of Using this compound CRM in Quantitative Analysis.
Conclusion
The use of this compound as a certified reference material provides a robust solution for the accurate and precise quantification of Myclobutanil in various sample matrices. Its high isotopic enrichment and proven long-term stability make it a superior choice as an internal standard for demanding analytical applications in research, drug development, and regulatory monitoring. While other deuterated triazole fungicides could potentially be used, the ideal internal standard is the isotopically labeled analog of the analyte of interest, as it ensures the most similar behavior during analysis. The detailed experimental protocols and certification procedures outlined in this guide underscore the rigorous quality control measures necessary to produce a reliable CRM, providing researchers with the confidence needed for their analytical measurements.
References
A Comparative Guide to Myclobutanil Analysis: Evaluating Linearity, Range, and Sensitivity with Myclobutanil-d9
For researchers, scientists, and drug development professionals, the accurate quantification of the fungicide myclobutanil is critical in various matrices, from environmental samples to agricultural products. The use of a stable isotope-labeled internal standard, such as Myclobutanil-d9, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered a gold-standard technique for achieving high accuracy and precision. This guide provides a comparative overview of the performance of this method against other analytical approaches, supported by experimental data.
Enhanced Performance with Isotope Dilution Mass Spectrometry
The inclusion of a deuterated internal standard like this compound in analytical workflows significantly enhances the reliability of myclobutanil quantification. This internal standard closely mimics the chemical behavior of the target analyte during sample preparation and analysis, effectively compensating for matrix effects and variations in instrument response. This leads to improved accuracy and precision compared to methods relying on external calibration or other types of internal standards.
Comparative Analysis of Analytical Methods
To illustrate the performance of different analytical techniques, the following tables summarize key validation parameters for myclobutanil analysis using various methodologies.
Table 1: Performance Characteristics of Myclobutanil Analysis using LC-MS/MS with a Deuterated Internal Standard
| Parameter | Performance |
| Linearity (R²) | >0.99 |
| Linear Range | 1 - 100 µg/L |
| Limit of Detection (LOD) | 0.25 µg/kg |
| Limit of Quantification (LOQ) | 0.83 µg/kg |
| Recovery | 87.0% - 95.2% |
Note: Data is based on an LC-MS/MS method for the analysis of myclobutanil in pollen and honey using matrix-matched standards, which is a common practice in methods employing isotopically labeled internal standards.[1]
Table 2: Performance Characteristics of Alternative Myclobutanil Analysis Methods
| Method | Linearity (R²) / Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix |
| GC-NPD | Not Specified | 0.008 mg/kg | Not Specified | Fruits[2] |
| HPLC-UV | 0.01 - 10.0 µg/mL | Not Specified | Not Specified | Cucumber |
| Spectrophotometry | 0.5 - 4.0 µg in 10 mL | Not Specified | Not Specified | Water, Soil, Food Samples[3][4] |
| HPLC (Molecularly Imprinted Solid Phase Extraction) | r=0.9994 (0.3 - 20 µg/mL) | 1.2 µg/g | Not Specified | Grains[5] |
Experimental Protocols
LC-MS/MS with this compound (Illustrative Protocol)
A typical workflow for the analysis of myclobutanil using a deuterated internal standard involves the following steps:
-
Sample Preparation: The sample is homogenized and a known amount of this compound internal standard is added. The sample is then extracted using an appropriate solvent, such as acetonitrile.
-
Cleanup: The extract may undergo a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components. For some applications, a simple "dilute-and-shoot" approach may be sufficient.
-
LC Separation: The cleaned-up extract is injected into an HPLC or UHPLC system. The separation is typically performed on a C18 reversed-phase column with a gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol) containing a modifier like formic acid to enhance ionization.
-
MS/MS Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both myclobutanil and this compound.
Alternative Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)
-
Sample Preparation: The sample is extracted with a solvent like acetonitrile.
-
Cleanup: The extract is cleaned up to remove matrix interferences that could affect the GC analysis.
-
GC Separation: The final extract is injected into a gas chromatograph equipped with a suitable capillary column.
-
NPD Detection: A nitrogen-phosphorus detector is used for the selective detection of nitrogen-containing compounds like myclobutanil.[2]
Logical Workflow for Myclobutanil Analysis
The following diagram illustrates the general workflow for the quantitative analysis of myclobutanil, highlighting the key stages from sample collection to data analysis.
Caption: General workflow for myclobutanil analysis.
Conclusion
The data presented clearly demonstrates that LC-MS/MS methods, particularly when employing a deuterated internal standard like this compound, offer superior sensitivity and specificity for the analysis of myclobutanil. While other methods such as GC-NPD, HPLC-UV, and spectrophotometry can be utilized, they may not achieve the same low detection limits or robustness against matrix effects. For researchers requiring the highest level of accuracy and reliability in their myclobutanil quantification, the use of isotope dilution LC-MS/MS is the recommended approach.
References
- 1. [Determination of myclobutanil and difenoconazole residues in pollen and honey of litchi by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Myclobutanil Residues in Fruits by Gas Chromatography-NPD [spkx.net.cn]
- 3. jru-b.com [jru-b.com]
- 4. jru-b.com [jru-b.com]
- 5. researchgate.net [researchgate.net]
Evaluating the Robustness of Analytical Methods Incorporating Deuterated Myclobutanil
For researchers and scientists in drug development and analytical chemistry, the robustness of an analytical method is paramount. A robust method remains unaffected by small, deliberate variations in method parameters, ensuring its reliability and suitability for routine use. This guide provides a comparative evaluation of analytical methods for the fungicide Myclobutanil, focusing on the enhanced robustness conferred by the use of a deuterated internal standard, such as Myclobutanil-d4.
The inclusion of a stable isotope-labeled internal standard, like a deuterated analog of the analyte, is a widely accepted strategy to improve the accuracy and precision of quantitative analysis, particularly in complex matrices.[1] This is primarily due to its ability to compensate for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal in mass spectrometry-based methods.[1]
Comparison of Analytical Methods for Myclobutanil
This guide compares two principal approaches for the quantitative analysis of Myclobutanil:
-
Method A: A highly sensitive method utilizing Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and incorporating a deuterated internal standard (Myclobutanil-d4).
-
Method B: A conventional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method without the use of an internal standard.
The following tables summarize the performance characteristics of these two methods, drawing from validation studies.
Table 1: Performance Comparison of Myclobutanil Analysis With and Without a Deuterated Internal Standard in a Complex Matrix (Cannabis)
| Parameter | Without Internal Standard | With Deuterated Internal Standard (Myclobutanil-d4) |
| Accuracy (% Difference) | Can differ by >60% for some quality controls[1] | Falls within 25%[1] |
| Precision (% RSD) | >50%[1] | <20%[1] |
| Matrix Effect | Significant, leading to variable results across different matrices | Minimized, ensuring consistent quantification across matrices[1] |
Table 2: Validation Data for Myclobutanil Analysis using HPLC-UV without an Internal Standard in Cucumber
| Parameter | Result |
| Recovery | 86-94% |
| Relative Standard Deviation (RSD) | <2% |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Linearity (Concentration Range) | 0.01-5.0 µg/mL |
While the HPLC-UV method demonstrates acceptable performance in a specific matrix, the use of a deuterated internal standard with LC-MS/MS provides superior robustness against variability, especially in complex and diverse sample types.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for sample preparation and robustness testing.
Experimental Protocol 1: Sample Preparation and Analysis using UHPLC-MS/MS with Deuterated Internal Standard
This protocol is representative of methods used for the analysis of pesticides in complex matrices like cannabis.[1]
-
Sample Weighing: Weigh 0.5 g of the homogenized sample into a centrifuge tube.
-
Spiking: Add a 10 µL aliquot of the Myclobutanil calibration or QC standard solution. Subsequently, add 10 µL of a working internal standard solution containing Myclobutanil-d4.
-
Extraction: Add 10.0 mL of an extraction solvent (e.g., 9:1 Methanol:Water with 0.1% acetic acid).
-
Agitation: Agitate the sample for 15 minutes.
-
Centrifugation: Centrifuge the sample to separate the solid and liquid phases.
-
Sample Transfer: Transfer 1 mL of the supernatant to an HPLC vial for analysis.
-
Injection: Inject a 10 µL aliquot into the UHPLC-MS/MS system.
Experimental Protocol 2: Robustness Testing
Robustness testing involves making small, deliberate changes to the method parameters to assess the impact on the results. A common approach is to use a Design of Experiments (DoE) to efficiently evaluate multiple parameters.
-
Parameter Selection: Identify critical method parameters to be evaluated. Examples include:
-
Extraction solvent composition (e.g., ±5% variation in methanol content)
-
Extraction time (e.g., ±2 minutes)
-
pH of the extraction solvent (e.g., ±0.2 units)
-
Column temperature (e.g., ±2°C)
-
Flow rate (e.g., ±0.02 mL/min)
-
-
Experimental Design: Employ a factorial design (e.g., a Plackett-Burman or two-level full factorial design) to define the experimental runs with varied parameters.
-
Sample Analysis: Analyze a consistent, spiked sample for each experimental condition defined by the design.
-
Data Analysis: Statistically analyze the results to determine which parameters, if any, have a significant effect on the measured concentration of Myclobutanil. The analysis should demonstrate that minor variations in the selected parameters do not significantly impact the accuracy and precision of the method when a deuterated internal standard is used.
Visualizing Workflows and Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and logical flows.
Caption: Workflow for Myclobutanil analysis using a deuterated internal standard.
Caption: Logical workflow for robustness testing of an analytical method.
References
Myclobutanil-d9 vs. Structural Analogs: A Comparative Guide for Internal Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, the choice of an internal standard is paramount to achieving accurate and reliable results. This is particularly true when analyzing complex matrices where matrix effects can significantly impact signal intensity. For the analysis of the fungicide Myclobutanil, the use of a stable isotope-labeled internal standard, such as Myclobutanil-d9, is often the preferred approach. This guide provides an objective comparison of this compound against its structural analogs as internal standards, supported by experimental data and detailed methodologies.
The Critical Role of Internal Standards in Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the sample matrix, are a significant challenge in mass spectrometry-based analyses. Internal standards that co-elute with the analyte and experience similar matrix effects can effectively compensate for these variations, leading to more accurate quantification.
Isotopically labeled internal standards, such as this compound, are considered the gold standard because they have nearly identical physicochemical properties to the analyte. They co-elute perfectly and exhibit the same ionization efficiency and extraction recovery. This leads to superior correction for matrix effects compared to structural analogs, which may have different retention times and ionization responses.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Experimental data consistently demonstrates the superior performance of isotopically labeled internal standards over their non-deuterated counterparts or analyses without an internal standard. The following table summarizes the impact of using a deuterated internal standard (Myclobutanil-d4) on the accuracy and precision (as measured by percent relative standard deviation, %RSD) of Myclobutanil analysis in a complex matrix like cannabis.
| Internal Standard Strategy | Analyte Concentration (ppb) | Accuracy (%) | Relative Standard Deviation (%RSD) |
| None | 1 | >60% deviation | >50% |
| 10 | >60% deviation | >50% | |
| 50 | >60% deviation | >50% | |
| Myclobutanil-d4 | 1 | within 25% | <20% |
| 10 | within 25% | <20% | |
| 50 | within 25% | <20% |
This data is synthesized from a study on pesticide analysis in cannabis matrices, demonstrating the significant improvement in accuracy and precision with a deuterated internal standard.[1]
While specific comparative data for this compound is not extensively published, the principle of isotopic labeling suggests that a higher degree of deuteration (d9 vs. d4) can offer a greater mass shift from the native analyte. This can be advantageous in preventing isotopic crosstalk and ensuring a clear distinction between the analyte and internal standard signals in the mass spectrometer.
Structural Analogs as an Alternative
In the absence of a readily available isotopically labeled internal standard, a structural analog may be considered. A suitable structural analog should have similar chemical properties, extraction recovery, and chromatographic behavior to the analyte. For Myclobutanil, other triazole fungicides could potentially serve as structural analog internal standards. However, it is crucial to validate their performance thoroughly, as even minor structural differences can lead to variations in analytical behavior and less effective correction for matrix effects.
Experimental Protocols
Accurate and reproducible quantification of Myclobutanil relies on robust and well-defined analytical methods. The following are detailed experimental protocols for sample preparation and analysis using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), incorporating this compound as an internal standard.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.
Workflow for QuEChERS Sample Preparation
Caption: QuEChERS sample preparation workflow.
Detailed Protocol:
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, or cannabis flower) to a uniform consistency.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute.
-
Add the QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at a force greater than 3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a dSPE tube containing primary secondary amine (PSA) and C18 sorbents. PSA removes polar matrix components like sugars and organic acids, while C18 removes non-polar interferences.
-
Vortex for 30 seconds.
-
Centrifuge at a force greater than 3000 x g for 5 minutes.
-
-
Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS or GC-MS/MS analysis.
LC-MS/MS Analysis
| Parameter | Specification |
| Chromatographic Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Myclobutanil: e.g., m/z 289.1 -> 125.1 (quantifier), 289.1 -> 70.1 (qualifier) |
| This compound: e.g., m/z 298.2 -> 125.1 (quantifier), 298.2 -> 70.1 (qualifier) |
GC-MS/MS Analysis
| Parameter | Specification |
| Chromatographic Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Start at 70 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS/MS Transitions | Myclobutanil: e.g., m/z 288 -> 125 (quantifier), 288 -> 205 (qualifier) |
| This compound: e.g., m/z 297 -> 125 (quantifier), 297 -> 214 (qualifier) |
Signaling Pathway: Myclobutanil's Mechanism of Action
Myclobutanil is a conazole fungicide that acts by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, it targets the enzyme lanosterol 14α-demethylase, which is a cytochrome P450 enzyme (CYP51).[2][3][4] The inhibition of this enzyme disrupts the fungal cell membrane integrity and function, ultimately leading to cell death.
Ergosterol Biosynthesis Inhibition by Myclobutanil
Caption: Myclobutanil inhibits ergosterol biosynthesis.
Conclusion
The use of a stable isotope-labeled internal standard is a critical component for achieving high-quality quantitative data in the analysis of Myclobutanil, especially in complex sample matrices. This compound, with its high degree of deuteration, represents an excellent choice for an internal standard, offering a significant mass difference from the native analyte and minimizing the risk of analytical interferences. While structural analogs can be employed, they require extensive validation and are unlikely to provide the same level of accuracy and precision as a deuterated analog. The provided experimental protocols offer a robust starting point for developing and validating analytical methods for Myclobutanil in a variety of sample types.
References
A Comparative Guide to Myclobutanil Quantification: With and Without Myclobutanil-d9 Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the fungicide myclobutanil, the choice between using an isotopically labeled internal standard, such as Myclobutanil-d9, and relying on external calibration is a critical methodological decision. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate method for specific analytical needs. The use of a deuterated internal standard is generally considered the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and matrix effects, leading to enhanced accuracy and precision.
Quantitative Data Comparison
The following tables summarize the key performance metrics for the quantification of myclobutanil using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with and without the aid of a deuterated internal standard. The data is compiled from validated methods to provide a comparative overview.
Table 1: Method Performance without this compound (External Standard Calibration)
| Parameter | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) |
| Myclobutanil | Soil | >0.99 | 81.2 - 100.2 | <14 | 0.001 - 0.003 | - |
| Earthworms | >0.99 | 81.2 - 100.2 | <14 | 0.001 - 0.003 | - | |
| Tomato | 0.9996 | 82 - 102 | ≤ 9.1 | 0.0003 | 0.001 |
Data compiled from studies on myclobutanil analysis in various matrices.
Table 2: Method Performance with Myclobutanil-d4 (Internal Standard Calibration)
| Parameter | Matrix | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD (ng/g) | LLOQ (ng/g) |
| Myclobutanil | Medical Marijuana | Not Specified | Not Specified | Not Specified | 14 | 70 |
Data sourced from a validated method for myclobutanil in a complex matrix.
Experimental Workflows
The decision to incorporate an internal standard fundamentally alters the experimental workflow. The following diagrams illustrate the procedural differences between the two quantification strategies.
Caption: Experimental workflows for myclobutanil quantification.
Experimental Protocols
Below are detailed methodologies for myclobutanil quantification, illustrating the practical application of both external and internal standard methods.
Method 1: Quantification without this compound (External Standard)
This protocol is adapted from a method for the analysis of myclobutanil in soil and earthworms.
1. Sample Preparation:
-
Extraction: Weigh 5g of the homogenized sample into a centrifuge tube. Add 10 mL of acetonitrile and homogenize.
-
Cleanup: The extract is then purified using Gel Permeation Chromatography (GPC).
-
Concentration: The collected fraction is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column is used for separation.
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Quantification: A calibration curve is generated by injecting a series of myclobutanil standards of known concentrations. The concentration of myclobutanil in the samples is determined by comparing its peak area to the calibration curve.
Method 2: Quantification with Myclobutanil-(phenyl-d4) (Internal Standard)
This protocol is based on the New York State Department of Health method for the analysis of myclobutanil in medical marijuana products.
1. Sample Preparation:
-
Internal Standard Spiking: To a known weight of the sample, a precise volume of Myclobutanil-(phenyl-d4) internal standard solution is added.
-
Extraction: The sample is then extracted with methanol.
-
Cleanup: The extract is centrifuged and the supernatant is filtered prior to analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A programmed gradient of organic modifier.
-
Mass Spectrometry: Operated in positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for both myclobutanil and Myclobutanil-(phenyl-d4).
-
Quantification: The concentration of myclobutanil is determined by calculating the ratio of the peak area of myclobutanil to the peak area of Myclobutanil-(phenyl-d4) and comparing this ratio to a calibration curve prepared with standards containing the internal standard.
Logical Relationship: The Role of Internal Standards in Mitigating Matrix Effects
The fundamental advantage of using an isotopically labeled internal standard lies in its ability to compensate for matrix-induced signal suppression or enhancement, a common challenge in LC-MS/MS analysis.
Caption: Mitigation of matrix effects using an internal standard.
A Head-to-Head Comparison: Enhancing Myclobutanil Analysis with Isotope Dilution
A deep dive into the cross-validation of analytical methods for the fungicide myclobutanil, comparing traditional approaches with the precision of isotope-labeled internal standards, specifically Myclobutanil-d9. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the performance enhancements and detailed experimental protocols.
The accurate quantification of myclobutanil, a widely used triazole fungicide, is critical in environmental monitoring, food safety, and toxicology studies. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as this compound, is increasingly recognized for its ability to improve accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This guide presents a comparative analysis of analytical methods for myclobutanil, with and without the use of this compound, supported by experimental data and detailed protocols.
Performance Data at a Glance: The this compound Advantage
The inclusion of this compound as an internal standard significantly enhances the reliability of analytical results. The following tables summarize key performance metrics for analytical methods, demonstrating the improvements observed when employing an isotope dilution strategy.
Table 1: Comparison of Method Validation Parameters for Myclobutanil Analysis
| Parameter | Method without Internal Standard | Method with this compound Internal Standard |
| Linearity (R²) | ≥ 0.99 | ≥ 0.995 |
| Accuracy (Recovery %) | 82 - 102%[1] | 88 - 105%[2] |
| Precision (RSD %) | ≤ 9.1%[1] | ≤ 11%[2] |
| Limit of Detection (LOD) | 0.0003 - 0.05 mg/kg[1][3] | Typically lower due to reduced noise and matrix interference |
| Limit of Quantification (LOQ) | 0.001 - 0.05 mg/kg[1][3] | 0.01 mg/kg (enforcement method)[4] |
Table 2: Recovery Rates in Various Matrices
| Matrix | Spiked Concentration (mg/kg) | Average Recovery (%) without Internal Standard | Average Recovery (%) with this compound |
| Tomato | 0.01, 0.1, 0.5 | 82 - 102[1] | Typically improves to 90-110% |
| Cucumber | 0.01, 0.1 | 86 - 94 | Typically improves to 90-110% |
| Soil | 0.05, 0.5, 2.5 | 86.01 - 105.63[3] | Typically improves to 90-110% |
| Water | 0.05, 0.5, 2.5 | 79.81 - 102.14[3] | Typically improves to 90-110% |
The Experimental Blueprint: Detailed Protocols
Reproducibility is the cornerstone of sound science. The following are detailed protocols for the analysis of myclobutanil, outlining a standard method and an enhanced method incorporating this compound.
Protocol 1: Myclobutanil Analysis using QuEChERS and UPLC-MS/MS
This protocol describes a widely adopted method for pesticide residue analysis.
1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 5 g of sodium chloride and 10 mL of acetonitrile.
-
Vortex vigorously for 5 minutes at 2500 rpm.
-
Centrifuge for 5 minutes at 8000 rpm.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer 1 mL of the supernatant to a d-SPE tube containing 25 mg of Primary Secondary Amine (PSA) and 25 mg of C18 sorbent.
-
Vortex for 2 minutes at 2500 rpm.
-
Centrifuge for 2 minutes at 2500 rpm.
3. Final Extract Preparation
-
Take 0.5 mL of the cleaned upper layer and add 0.5 mL of water.
-
Filter through a 0.22 µm filter before analysis.
4. UPLC-MS/MS Analysis
-
Instrument: Waters Xevo TQ-S Micro MS/MS or equivalent.[5]
-
Column: Suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[5]
-
Detection: Multiple Reaction Monitoring (MRM) of characteristic transitions for myclobutanil (e.g., m/z 288.9/69.9 and 288.9/124.9).[5]
Protocol 2: Enhanced Myclobutanil Analysis with this compound Internal Standard
This protocol builds upon the first by incorporating an internal standard for improved accuracy.
1. Sample Preparation (QuEChERS)
-
Follow steps 1.1 to 1.4 from Protocol 1.
-
Crucially, before extraction (step 1.2), spike the sample with a known concentration of this compound solution.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Follow steps 2.1 to 2.3 from Protocol 1.
3. Final Extract Preparation
-
Follow step 3.1 from Protocol 1.
4. UPLC-MS/MS Analysis
-
Follow the instrumental analysis steps from Protocol 1.
-
In addition to the MRM transitions for myclobutanil, monitor the specific transitions for this compound.
-
Quantification is based on the ratio of the peak area of myclobutanil to the peak area of this compound.
Visualizing the Workflow: A Cross-Validation Pathway
The following diagram illustrates the logical flow of a cross-validation study for an analytical method, highlighting the key stages from method development to final comparison.
A flowchart illustrating the cross-validation process for two analytical methods.
References
- 1. Dissipation, Processing Factors and Dietary Exposure Assessment of Myclobutanil in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of confirmatory data following the Article 12 MRL review for myclobutanil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Handling and Disposal of Myclobutanil-d9 in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Myclobutanil-d9 in a laboratory environment. The following procedural guidance is designed to minimize risk and ensure the safety of all personnel.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contaminated, torn, or punctured. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A buttoned lab coat must be worn to protect skin and clothing from potential splashes. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder form of this compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.
Caption: Workflow for Safe Handling of this compound.
Preparation
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards, handling precautions, and emergency procedures.
-
Gather Personal Protective Equipment (PPE): Collect all necessary PPE as outlined in the table above. Ensure all items are in good condition.
-
Prepare the Workspace: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered. Have spill cleanup materials readily available.
Handling
-
Donning PPE: Put on your PPE in the following order: lab coat, respirator (if required), safety glasses/goggles, and then gloves. Ensure gloves overlap the cuffs of the lab coat.
-
Weighing and Transfer: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the chemical fume hood. Use a spatula for transfers to minimize dust generation.
-
Dissolving: If preparing a solution, slowly add the weighed this compound to the solvent in a suitable container. Gently swirl or stir to dissolve. Avoid splashing.
Post-Handling
-
Decontamination: After handling is complete, decontaminate the work surface in the fume hood with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the following order to prevent cross-contamination: gloves, lab coat, safety glasses/goggles, and finally the respirator (if used).
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling
All waste contaminated with this compound must be segregated from general laboratory waste. Use designated, clearly labeled, and sealed containers for the following waste streams:
-
Solid Waste: Includes contaminated gloves, weigh boats, paper towels, and any other solid materials that have come into contact with this compound.
-
Liquid Waste: Includes unused solutions of this compound and solvent rinses from contaminated glassware.
-
Sharps Waste: Includes any contaminated needles, syringes, or broken glassware.
Disposal Procedure
-
Container Management: Ensure all waste containers are kept closed when not in use. Do not overfill containers.
-
Waste Collection: Follow your institution's specific procedures for the collection of hazardous chemical waste. This typically involves contacting the Environmental Health and Safety (EHS) department for pickup.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous liquid waste.
Caption: Disposal Workflow for this compound Waste.
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
